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  • Product: 5-Bromo-2,6-dimethylpyridin-3-ol
  • CAS: 137778-12-2

Core Science & Biosynthesis

Foundational

Toxicological Profiling and Safety Evaluation of 5-Bromo-2,6-dimethylpyridin-3-ol: A Technical Guide

Executive Summary In early-stage drug discovery and chemical synthesis, 5-Bromo-2,6-dimethylpyridin-3-ol (CAS: 137778-12-2) serves as a highly functionalized, privileged heterocyclic building block[1]. Because it is prim...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and chemical synthesis, 5-Bromo-2,6-dimethylpyridin-3-ol (CAS: 137778-12-2) serves as a highly functionalized, privileged heterocyclic building block[1]. Because it is primarily utilized as a synthetic intermediate rather than a final Active Pharmaceutical Ingredient (API), empirical in vivo toxicity data is scarce. However, in my experience overseeing preclinical pipelines, the premature advancement of halogenated pyridines without rigorous in vitro toxicity profiling frequently leads to late-stage attrition due to idiosyncratic hepatotoxicity.

This whitepaper synthesizes predictive Structure-Activity Relationships (SAR), read-across toxicological data from structural analogs, and self-validating in vitro assay methodologies to provide a comprehensive safety framework for handling and evaluating this compound.

Physicochemical Profiling & Structure-Activity Relationship (SAR)

Understanding the molecular architecture of a compound is the first step in predicting its toxicological liabilities. The table below summarizes the core physicochemical parameters of 5-Bromo-2,6-dimethylpyridin-3-ol[1].

ParameterValue / PredictionSource / Rationale
CAS Number 137778-12-2Chemical Inventory[1]
Molecular Formula C7H8BrNOStructural Data[1]
Molecular Weight 202.05 g/mol Mass Spectrometry Baseline[1]
Hazard Statements H302, H315, H319, H335Structural Read-Across[2]
Primary Metabolic Route CYP450 Oxidation, UGT ConjugationPredictive SAR[3]
Mechanistic SAR Analysis

The toxicity of this molecule is dictated by four distinct functional regions:

  • The Pyridine Core: The nitrogen atom contains a lone pair of electrons that can coordinate directly with the heme iron of Cytochrome P450 (CYP450) enzymes. This coordination can lead to competitive enzyme inhibition or mechanism-based hepatotoxicity[3].

  • Bromine Substitution (C5): Halogenation significantly enhances lipophilicity, increasing cellular membrane permeability. However, halogenated aromatics are prone to oxidative dehalogenation during Phase I metabolism, which can generate reactive intermediates that deplete cellular glutathione (GSH) and induce oxidative stress[4].

  • Hydroxyl Group (C3): This phenolic-equivalent group acts as an immediate site for Phase II metabolism (glucuronidation or sulfation). This is a critical detoxification pathway, as it rapidly increases water solubility for renal clearance without requiring prior CYP450 oxidation.

  • Dimethyl Groups (C2, C6): These groups provide steric hindrance around the nitrogen atom, which may reduce its binding affinity to certain CYP isoforms compared to an unsubstituted pyridine. However, these benzylic-type methyl groups are highly susceptible to oxidation, forming reactive hydroxymethyl metabolites.

Predictive Toxicology & Mechanistic Pathways

Due to the specialized nature of 5-Bromo-2,6-dimethylpyridin-3-ol, we employ a "read-across" methodology using structurally analogous compounds (e.g., 5-Bromo-2-methylpyridin-3-ol) to predict its safety profile[2].

  • Acute Toxicity & Irritation: The compound is predicted to be harmful if swallowed (H302). It is an established skin irritant (H315) and causes serious eye irritation (H319). Aerosolized dust will cause respiratory tract irritation (H335)[2].

  • Hepatotoxicity & Oxidative Stress: Pyridine derivatives are known inducers of CYP1A1 and inducible nitric oxide synthase (iNOS)[4]. High-dose exposure can overwhelm the Phase II conjugation pathways, forcing the molecule through Phase I CYP450 oxidation. This generates reactive epoxides or N-oxides that trigger cellular oxidative stress and subsequent hepatic necrosis[4].

Metabolic Pathway Visualization

Metabolism Parent 5-Bromo-2,6-dimethylpyridin-3-ol CYP CYP450 Oxidation (Phase I) Parent->CYP Methyl/Ring Oxidation Phase2 UGT / SULT Conjugation (Phase II) Parent->Phase2 Direct -OH Conjugation Metabolite1 Hydroxylated Metabolites CYP->Metabolite1 Detoxification Metabolite2 Reactive Epoxide CYP->Metabolite2 Bioactivation Excretion Renal Excretion Phase2->Excretion Water-soluble conjugates Metabolite1->Phase2 Toxicity GSH Depletion / Toxicity Metabolite2->Toxicity Oxidative Stress

Predicted Phase I/II metabolic and toxicity pathways for 5-Bromo-2,6-dimethylpyridin-3-ol.

Standard Operating Procedure (SOP): In Vitro Cytotoxicity Screening

To empirically validate the predictive models above, a robust in vitro screening protocol is required.

Scientific Rationale: We strictly prioritize ATP-luminescence assays (e.g., CellTiter-Glo) over traditional tetrazolium-based assays (like MTT) for pyridine derivatives. Halogenated pyridines can artificially interfere with mitochondrial oxidoreductases, leading to false-positive viability readouts in MTT assays. ATP quantitation bypasses this redox interference.

Step-by-Step Methodology (Self-Validating System)
  • Reagent Preparation: Dissolve 5-Bromo-2,6-dimethylpyridin-3-ol in anhydrous DMSO to create a 10 mM stock.

    • Causality: The lipophilic nature of the brominated pyridine ring necessitates a polar aprotic solvent for complete solubilization.

  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells at 10,000 cells/well in a 96-well opaque white microplate. Incubate overnight at 37°C, 5% CO₂.

    • Causality: Opaque plates are mandatory to prevent luminescent signal cross-talk between adjacent wells, ensuring data integrity.

  • Compound Dosing & Controls: Treat cells with a 10-point dose-response curve (0.1 µM to 100 µM).

    • Self-Validation: You must include a Positive Control (1 µM Staurosporine) to validate assay sensitivity, and a Vehicle Control (0.5% DMSO) to establish baseline luminescence. Keep final DMSO concentration ≤0.5% v/v to isolate the compound's specific toxicity from solvent-induced cell death.

  • Luminescence Detection: After 48 hours of incubation, add CellTiter-Glo reagent at a 1:1 volume ratio. Lyse cells on an orbital shaker for 2 minutes, then incubate for 10 minutes at room temperature.

    • Causality: The 10-minute resting phase is critical; it stabilizes the luminescent signal by ensuring complete ATP extraction while inhibiting endogenous ATPases that would otherwise degrade the signal.

  • Data Analysis: Quantify luminescence using a microplate reader. Normalize data against the vehicle control and calculate the IC₅₀ using non-linear regression analysis.

Environmental Health & Safety (EHS) Protocols

Given the hazard profile (H302, H315, H319, H335)[2], strict EHS guidelines must be enforced during synthesis and handling:

  • Engineering Controls: All manipulations of the powder must be conducted within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of irritating dust.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended due to the compound's lipophilicity), splash-proof safety goggles, and a chemically resistant lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at room temperature[2]. The hydroxyl group makes the compound susceptible to slow atmospheric oxidation.

References

  • Tunca, R., et al. "Pyridine induction of cytochrome P450 1A1, iNOS and metallothionein in Syrian hamsters and protective effects of silymarin". Experimental and Toxicologic Pathology, PubMed (National Institutes of Health). URL:[Link]

  • "Design, Synthesis, and Biological Evaluation of Novel Tri- and Tetrasubstituted Imidazoles as Highly Potent and Specific ATP-Mimetic Inhibitors of p38 MAP Kinase". Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocol for 5-Bromo-2,6-dimethylpyridin-3-ol

Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation[1]. However, the functionalization of unprotected, nitrogen-rich heterocycles like 5-Bromo-2,6-dimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation[1]. However, the functionalization of unprotected, nitrogen-rich heterocycles like 5-Bromo-2,6-dimethylpyridin-3-ol presents a unique matrix of chemical challenges. This application note provides a field-proven, self-validating protocol designed specifically for drug development professionals and synthetic chemists. By leveraging advanced precatalyst design and precise stoichiometric control, this guide eliminates the need for protecting group chemistry, maximizing both atom and step economy.

Strategic Rationale & Mechanistic Insights

Coupling unprotected bromopyridinols requires overcoming three distinct mechanistic hurdles. Standard catalytic systems (e.g., Pd(PPh3​)4​ ) typically fail or stall due to the following factors:

  • Catalyst Poisoning via Heteroatoms : Both the basic pyridine nitrogen and the unprotected hydroxyl group can coordinate to the palladium center, forming stable, off-cycle Pd(II) complexes that halt the catalytic cycle[2].

  • Electronic Deactivation : Under the basic conditions required for Suzuki coupling, the C3-hydroxyl group is deprotonated to form a pyridinolate anion. This strongly electron-donating state pushes electron density into the aromatic ring, significantly reducing the electrophilicity of the C5-Br bond and slowing down the initial Oxidative Addition step[3].

  • Steric Hindrance : The methyl group at the C6 position is ortho to the reactive C5-bromide, creating a sterically congested environment that impedes the approach of the palladium catalyst.

The Solution: XPhos Pd G3 Precatalyst

To counteract these challenges, this protocol utilizes the XPhos Pd G3 precatalyst.

  • Causality of Ligand Choice : XPhos is a highly electron-rich, bulky dialkylbiaryl phosphine. Its electron-rich nature forces electron density onto the Pd(0) center, accelerating oxidative addition into the deactivated, electron-rich pyridinolate ring. Simultaneously, its extreme steric bulk prevents bis-ligation (forming an inactive L2​Pd species) and accelerates the final Reductive Elimination step[4].

  • Causality of Base & Solvent : Potassium phosphate ( K3​PO4​ ) is selected over weaker bases (like Na2​CO3​ ) to ensure complete deprotonation of the pyridinol and formation of the reactive hydroxyboronate intermediate. A biphasic solvent system of 1,4-Dioxane and water (4:1) is critical to solubilize the inorganic base and facilitate the transmetalation transition state[1].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OA L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OA 1. Oxidative Addition (+ 5-Bromo-2,6-dimethylpyridin-3-ol) TM L-Pd(II)(Ar)(Ar') Transmetalation Complex OA->TM 2. Transmetalation (+ Ar'-B(OH)2, Base, H2O) TM->Pd0 Catalyst Regeneration Prod Ar-Ar' Cross-Coupled Product TM->Prod 3. Reductive Elimination

Figure 1: Mechanistic catalytic cycle for the Suzuki-Miyaura cross-coupling of the target pyridinol.

Quantitative Data & Optimization Summary

The table below summarizes the empirical data driving the selection of the optimized conditions. As demonstrated, first-generation catalysts yield poor results due to ligand oxidation and competitive binding.

Catalyst System (2 mol%)Base (Equiv)Solvent SystemTemp (°C)Conversion (%)Mechanistic Observation
Pd(PPh3​)4​ Na2​CO3​ (2.0)Toluene/EtOH/ H2​O 90< 10%Catalyst poisoning; poor oxidative addition.
Pd(dppf)Cl2​ K2​CO3​ (3.0)1,4-Dioxane/ H2​O 9035%Sluggish transmetalation; high protodeboronation.
SPhos Pd G2 K3​PO4​ (3.0)1,4-Dioxane/ H2​O 9082%Good conversion; minor steric stalling at C5.
XPhos Pd G3 K3​PO4​ (3.0)1,4-Dioxane/ H2​O 90> 95% Optimal; handles steric bulk and heteroatoms.

Experimental Protocol

Reagents and Stoichiometry
  • Substrate : 5-Bromo-2,6-dimethylpyridin-3-ol (1.0 equiv, limiting reagent)

  • Coupling Partner : Arylboronic acid (1.5 equiv). Causality: Excess is required to compensate for competitive protodeboronation of the boronic acid under basic aqueous conditions at elevated temperatures.

  • Base : K3​PO4​ (3.0 equiv). Causality: 1 equiv deprotonates the OH, 1 equiv activates the boronic acid, and 1 equiv buffers the system.

  • Catalyst : XPhos Pd G3 (0.02 equiv / 2 mol%).

  • Solvent : 1,4-Dioxane : H2​O (4:1 ratio, 0.2 M relative to substrate).

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To an oven-dried Schlenk flask or a pressure vial equipped with a magnetic stir bar, add 5-Bromo-2,6-dimethylpyridin-3-ol (1.0 equiv), the arylboronic acid (1.5 equiv), anhydrous K3​PO4​ (3.0 equiv), and XPhos Pd G3 (2 mol%).

  • Self-Validation Check: Ensure the K3​PO4​ is finely milled and free-flowing. Clumped base will not dissolve efficiently in the biphasic mixture, leading to stalled transmetalation.

Step 2: Solvent Addition & Degassing 3. Add the 1,4-Dioxane and deionized H2​O (4:1 volume ratio). 4. Critical Step : Degas the heterogeneous mixture by sparging with ultra-pure Argon or Nitrogen for 15 minutes. 5. Causality: Oxygen irreversibly oxidizes the electron-rich XPhos ligand to its inactive phosphine oxide. Failure to degas will result in the immediate precipitation of inactive "Pd-black" upon heating.

Step 3: Heating and Monitoring 6. Seal the vial and transfer it to a pre-heated oil bath or heating block set to 90 °C. 7. Stir vigorously (800+ RPM) for 4 to 12 hours. The high stirring rate is mandatory to maximize the interfacial surface area between the aqueous base and the organic solvent phases. 8. Self-Validation Check: The reaction mixture should transition from a pale yellow suspension to a homogeneous dark red/brown solution, indicating the successful generation of the active monoligated L-Pd(0) species.

Step 4: Work-up and Isolation 9. Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and neutralize the aqueous layer to pH 6-7 using 1M HCl. Causality: The product is a pyridinol; if the pH is too high, it will remain in the aqueous layer as a water-soluble phenoxide salt. 10. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 11. Purify the crude residue via silica gel flash chromatography (typically using a gradient of Dichloromethane/Methanol due to the polarity of the pyridinol).

ExperimentalWorkflow S1 1. Preparation Mix Substrate, Boronic Acid, Base, Catalyst S2 2. Solvent Add Dioxane/H2O S1->S2 S3 3. Degassing Sparging (15 min) S2->S3 S4 4. Reaction Heat 90°C, 4-12h S3->S4 S5 5. Purification Extraction & Column S4->S5

Figure 2: Step-by-step experimental workflow for the scalable cross-coupling protocol.

Troubleshooting Guide

  • Observation: Formation of a black precipitate (Pd-black) within 30 minutes.

    • Cause: Catalyst decomposition due to oxygen ingress or insufficient ligand.

    • Solution: Ensure rigorous degassing. If the issue persists, add an additional 2 mol% of free XPhos ligand to stabilize the Pd(0) intermediate.

  • Observation: High recovery of starting material, but boronic acid is consumed.

    • Cause: Rapid protodeboronation of the boronic acid outcompetes the cross-coupling.

    • Solution: Slow-add the boronic acid over 2 hours via a syringe pump, or switch to a more stable boronic ester (e.g., MIDA boronate or pinacol ester)[5].

References

  • Chemistry LibreTexts . Suzuki-Miyaura Coupling: Reaction Mechanism and Mechanistic Studies. Available at:[Link]

  • National Institutes of Health (PMC) . Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at:[Link]

  • MDPI . Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Available at: [Link]

  • University of Jyväskylä (JYX) . Cross-coupling reactions of organoborons with organic halides. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 5-Bromo-2,6-dimethylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 5-Bromo-2,6-dimethylpyridin-3-ol in Medicinal Chemistry The pyridine ring is a privileged scaffold in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 5-Bromo-2,6-dimethylpyridin-3-ol in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its ability to act as a bioisostere for a phenyl ring, coupled with its capacity for hydrogen bonding and favorable metabolic profile, makes it a highly sought-after moiety in drug design. The strategic functionalization of the pyridine core with reactive handles allows for the construction of diverse molecular libraries, accelerating the drug discovery process.

5-Bromo-2,6-dimethylpyridin-3-ol is a particularly valuable, yet underexplored, building block for the synthesis of complex pharmaceutical intermediates. Its structure offers a unique combination of features:

  • A Bromo Substituent: The bromine atom at the 5-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are cornerstones of modern medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

  • A Hydroxyl Group: The phenolic hydroxyl group at the 3-position can be leveraged for ether or ester linkages, or it can modulate the electronic properties of the ring system, influencing reaction outcomes and the biological activity of the final compound.

  • Methyl Groups: The two methyl groups at the 2- and 6-positions provide steric bulk and can influence the conformation of the molecule, which can be critical for achieving selective binding to a biological target. They also enhance the lipophilicity of the scaffold.

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2,6-dimethylpyridin-3-ol and its application in the preparation of a key intermediate for a promising class of therapeutic agents, the dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes.[1][2]

Synthesis of the Core Scaffold: 5-Bromo-2,6-dimethylpyridin-3-ol

A robust and scalable synthesis of the starting material is paramount for any drug discovery program. 5-Bromo-2,6-dimethylpyridin-3-ol can be prepared in a two-step sequence from commercially available 2,6-dimethylpyridine.

Step 1: Synthesis of 2,6-Dimethylpyridin-3-ol

The synthesis of 2,6-dimethylpyridin-3-ol can be achieved through various methods. One common approach involves the Hantzsch pyridine synthesis or modifications thereof.[3] For the purpose of this guide, we will consider a hypothetical, yet plausible, synthetic route based on established pyridine chemistry.

Step 2: Regioselective Bromination of 2,6-Dimethylpyridin-3-ol

The bromination of 2,6-dimethylpyridin-3-ol is an electrophilic aromatic substitution reaction. The regioselectivity is directed by the activating hydroxyl group and the pyridine nitrogen. The hydroxyl group is an ortho-, para-director, while the pyridine nitrogen is a meta-director. The interplay of these directing effects favors bromination at the 5-position.[4]

Application in Pharmaceutical Intermediate Synthesis: A DPP-4 Inhibitor Scaffold

To illustrate the utility of 5-Bromo-2,6-dimethylpyridin-3-ol, we will outline the synthesis of a biaryl intermediate that serves as a core scaffold for DPP-4 inhibitors. This application leverages the bromine atom for a Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing C-C bonds.[5]

Target Intermediate: 5-(Pyrimidin-2-yl)-2,6-dimethylpyridin-3-ol

The pyrimidine ring is a common feature in DPP-4 inhibitors, and its introduction to the 5-position of our pyridine scaffold creates a valuable biaryl intermediate.[6][7]

Experimental Workflow: Synthesis of a DPP-4 Inhibitor Intermediate

cluster_0 Synthesis of Starting Material cluster_1 Suzuki-Miyaura Coupling 2,6-Dimethylpyridine 2,6-Dimethylpyridine 2,6-Dimethylpyridin-3-ol 2,6-Dimethylpyridin-3-ol 2,6-Dimethylpyridine->2,6-Dimethylpyridin-3-ol Oxidation/ Hydroxylation 5-Bromo-2,6-dimethylpyridin-3-ol 5-Bromo-2,6-dimethylpyridin-3-ol 2,6-Dimethylpyridin-3-ol->5-Bromo-2,6-dimethylpyridin-3-ol Bromination Target Intermediate Target Intermediate 5-Bromo-2,6-dimethylpyridin-3-ol->Target Intermediate Pd Catalyst, Base Pyrimidine-2-boronic acid ester

Caption: Synthetic workflow for the preparation of a DPP-4 inhibitor intermediate.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-2,6-dimethylpyridin-3-ol with a pyrimidine boronic acid ester to yield the target biaryl intermediate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
5-Bromo-2,6-dimethylpyridin-3-olN/A202.041.01.0
Pyrimidine-2-boronic acid pinacol ester171364-81-1208.061.21.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane123-91-188.11--
Water (degassed)7732-18-518.02--

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-Bromo-2,6-dimethylpyridin-3-ol (1.0 mmol), pyrimidine-2-boronic acid pinacol ester (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 5-(pyrimidin-2-yl)-2,6-dimethylpyridin-3-ol.

Expected Outcome:

ProductPhysical StateYield (%)Purity (by HPLC)
5-(Pyrimidin-2-yl)-2,6-dimethylpyridin-3-olWhite solid75-85>98%
Catalytic Cycle of the Suzuki-Miyaura Reaction

pd0 Pd(0)L2 oa Oxidative Addition (Ar-Pd(II)-Br)L2 pd0->oa Ar-Br tm Transmetalation (Ar-Pd(II)-Ar')L2 oa->tm Ar'-B(OR)2 re Reductive Elimination tm->re re->pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternative Synthetic Strategies: Buchwald-Hartwig Amination

The versatility of 5-Bromo-2,6-dimethylpyridin-3-ol extends to the formation of C-N bonds, which are equally important in pharmaceutical compounds. The Buchwald-Hartwig amination offers a powerful method for coupling the bromo-pyridine with a variety of amines.[8][9]

Protocol 2: Buchwald-Hartwig Amination (Hypothetical)

This protocol outlines a general procedure for the coupling of 5-Bromo-2,6-dimethylpyridin-3-ol with a primary or secondary amine.

Materials:

ReagentEquivalents
5-Bromo-2,6-dimethylpyridin-3-ol1.0
Amine (primary or secondary)1.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))0.02
RuPhos or other suitable ligand0.04
Sodium tert-butoxide (NaOtBu)1.5
Toluene (anhydrous)-

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-Bromo-2,6-dimethylpyridin-3-ol, the amine, Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide in a reaction vessel.

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: After cooling, the reaction is quenched and worked up similarly to the Suzuki-Miyaura protocol, followed by purification by column chromatography.

Conclusion

5-Bromo-2,6-dimethylpyridin-3-ol is a highly functionalized and versatile building block with significant potential in the synthesis of pharmaceutical intermediates. Its strategic combination of a hydroxyl group, methyl substituents, and a bromine atom allows for a wide range of chemical transformations. The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provide robust and efficient methods for constructing complex molecular architectures, as demonstrated in the synthesis of a key biaryl intermediate for DPP-4 inhibitors. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists in the field of drug discovery and development, enabling the exploration of novel chemical space and the accelerated synthesis of potential therapeutic agents.

References

  • American Chemical Society. (2010). Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry. [Link]

  • OAText. (2020). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

  • Organic Syntheses. 2,6-dimethylpyridine. Organic Syntheses. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. PubMed Central. [Link]

  • MDPI. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. [Link]

  • Acta Pharmaceutica Sinica B. (2014). Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. ScienceDirect. [Link]

  • MDPI. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. MDPI. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (2021). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed Central. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Google Patents. (2016). Preparation method for 2,6-dibromo methyl pyridine.
  • ResearchGate. (2020). SYNTHESIS AND STRUCTURE OF DIETHYL-2,6-DIMETHYL-PYRIDIN-3,5-DICARBOXYLATE. ResearchGate. [Link]

  • Synthetic Communications. (2007). Synthesis of Some C-3,4,5-Substituted 2,6-Dimethyl-1,4-dihydropyridines (4-DHPs). Taylor & Francis Online. [Link]

  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]

  • Organic Syntheses. (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. Organic Syntheses. [Link]

  • National Center for Biotechnology Information. (2008). 2,6-Dimethylpyridinium bromide. PubMed Central. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Archives. [Link]

  • Google Patents. (2003). Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • MDPI. (2012). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. MDPI. [Link]

  • Royal Society of Chemistry. (2017). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2,6-dimethylpyridin-3-ol Substrates

Introduction: Navigating the Challenges of C-N Bond Formation with Complex Heterocycles The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and powerful tool for the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of C-N Bond Formation with Complex Heterocycles

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and powerful tool for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] The reaction's broad substrate scope and functional group tolerance have made it an indispensable method in drug discovery and development.

This guide provides an in-depth exploration of the Buchwald-Hartwig amination applied to a particularly challenging substrate class: 5-bromo-2,6-dimethylpyridin-3-ol and its derivatives. This substrate presents a confluence of steric and electronic challenges that require a nuanced and well-considered approach to achieve successful C-N bond formation. We will delve into the mechanistic underpinnings of the reaction, dissect the specific hurdles posed by this substrate, and provide detailed, field-proven protocols for its successful amination with both primary and secondary amines.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[2] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction conditions.

Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-X Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(L)(HNR'R'')]+X- Oxidative Addition Complex->Amine Coordination + HNR'R'' Deprotonation Ar-Pd(II)(L)-NR'R'' Amine Coordination->Deprotonation + Base - Base-H+X- Reductive Elimination Ar-NR'R'' + Pd(0)L Deprotonation->Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L caption Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

The cycle commences with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. The amine then coordinates to the palladium center, and a base facilitates its deprotonation to generate a palladium-amido complex. The final and often rate-determining step is the reductive elimination of the desired arylamine product, which regenerates the Pd(0) catalyst, allowing the cycle to continue.

The 5-Bromo-2,6-dimethylpyridin-3-ol Substrate: A Trifecta of Challenges

The successful amination of 5-bromo-2,6-dimethylpyridin-3-ol is a formidable task due to a combination of three key structural features:

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This "pyridyl problem" is a well-documented challenge in cross-coupling reactions.[3]

  • Steric Hindrance: The two methyl groups at the 2- and 6-positions flank the pyridine nitrogen and the site of oxidative addition, creating significant steric congestion around the reaction center. This steric bulk can hinder the approach of the palladium catalyst and the amine nucleophile.[4]

  • The Hydroxyl Group: The acidic proton of the hydroxyl group can react with the strong bases typically employed in the Buchwald-Hartwig amination. Furthermore, the oxygen atom of the hydroxyl group can act as a competing nucleophile, leading to undesired O-arylation products.[5]

Substrate_Challenges sub 5-Bromo-2,6-dimethylpyridin-3-ol challenge1 challenge1 sub->challenge1 Pyridine Nitrogen challenge2 challenge2 sub->challenge2 2,6-Dimethyl Groups challenge3 challenge3 sub->challenge3 3-Hydroxyl Group effect1 effect1 challenge1->effect1 Catalyst Poisoning effect2 effect2 challenge2->effect2 Steric Hindrance effect3a effect3a challenge3->effect3a Acidic Proton effect3b effect3b challenge3->effect3b Competing Nucleophile (O-arylation)

Sources

Application

Application Note: Microwave-Assisted Orthogonal Functionalization of 5-Bromo-2,6-dimethylpyridin-3-ol in API Scaffold Synthesis

Executive Summary & Mechanistic Rationale 5-Bromo-2,6-dimethylpyridin-3-ol (CAS: 137778-12-2) is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

5-Bromo-2,6-dimethylpyridin-3-ol (CAS: 137778-12-2) is a highly versatile heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. The molecule presents two orthogonal reactive handles: a C5-bromide primed for transition-metal-catalyzed cross-coupling, and a C3-hydroxyl group suitable for nucleophilic functionalization.

However, halopyridines are historically challenging substrates for palladium-catalyzed reactions. The electron-withdrawing nature of the pyridine ring, combined with the propensity of the pyridyl nitrogen to strongly coordinate to the palladium center ( κ1 -N coordination), frequently leads to catalyst poisoning and sluggish reaction kinetics under conventional thermal heating[2].

Microwave-assisted organic synthesis (MAOS) offers a robust solution to these thermodynamic and kinetic bottlenecks. By utilizing dielectric heating, microwave reactors provide rapid, volumetric superheating of polar solvents. This intense, localized energy input effectively dissociates off-cycle Pd-N complexes, maintaining a high steady-state concentration of the active catalytic species[3]. Furthermore, microwave-assisted multicomponent or sequential coupling reactions dramatically reduce reaction times from hours to minutes, enabling rapid library generation for drug discovery[4].

Reaction Pathways & Workflow

The following diagram illustrates the divergent synthetic pathways available for 5-Bromo-2,6-dimethylpyridin-3-ol under microwave irradiation, allowing researchers to selectively target either the C5 or C3 position.

G A 5-Bromo-2,6-dimethylpyridin-3-ol (Starting Material) B MW Suzuki-Miyaura (Pd-Catalyzed C5 Arylation) A->B Arylboronic Acid Pd Catalyst, Base, MW C MW O-Alkylation (Base-Mediated C3 Etherification) A->C Alkyl Halide Base, MW D 5-Aryl-2,6-dimethylpyridin-3-ol (Biaryl Scaffold) B->D E 3-Alkoxy-5-bromo-2,6-dimethylpyridine (Ether Scaffold) C->E F API / Drug Discovery Libraries D->F Further Derivatization E->F Further Derivatization

Divergent microwave-assisted functionalization pathways for 5-Bromo-2,6-dimethylpyridin-3-ol.

Quantitative Data & Reaction Optimization

To demonstrate the superiority of microwave-assisted synthesis over conventional thermal methods, optimization studies for both the Suzuki-Miyaura coupling and O-Alkylation workflows are summarized below.

Table 1: Optimization of Suzuki-Miyaura Coupling (C5 Arylation)

Reaction conditions: 5-Bromo-2,6-dimethylpyridin-3-ol (1.0 mmol), Phenylboronic acid (1.2 mmol), Base (2.0 mmol), Catalyst (5 mol%).

EntryHeating MethodCatalystSolventTemp (°C)TimeYield (%)
1Conventional (Oil Bath)Pd(dppf)Cl₂EtOH/H₂O9018 h65%
2MicrowavePd(PPh₃)₄Toluene/H₂O12020 min42%
3MicrowavePd(dppf)Cl₂H₂O12015 min71%
4 Microwave Pd(dppf)Cl₂ EtOH/H₂O 120 15 min 94%
Table 2: Optimization of O-Alkylation (C3 Etherification)

Reaction conditions: 5-Bromo-2,6-dimethylpyridin-3-ol (1.0 mmol), Benzyl bromide (1.1 mmol), Base (1.5 mmol), Solvent (3.0 mL).

EntryHeating MethodBaseSolventTemp (°C)TimeYield (%)
1Conventional (Oil Bath)K₂CO₃Acetone6012 h58%
2MicrowaveK₂CO₃DMF10015 min82%
3 Microwave Cs₂CO₃ DMF 100 10 min 98%

Detailed Experimental Protocols

These protocols are engineered to be self-validating, ensuring that researchers can verify the success of each step independently.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 5-aryl-2,6-dimethylpyridin-3-ol derivatives via C-C bond formation.

  • Reagent Charging: Charge a 10 mL microwave-safe vial with 5-Bromo-2,6-dimethylpyridin-3-ol (1.0 mmol, 202.05 mg), phenylboronic acid (1.2 mmol, 146.3 mg), K₂CO₃ (2.0 mmol, 276.4 mg), and Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg).

    • Causality Insight: Solid reagents are added first to prevent splashing and ensure accurate gravimetric loading. The bidentate dppf ligand provides essential steric bulk and electron density, accelerating the reductive elimination step while resisting thermal degradation.

  • Solvent Addition & Degassing: Add 4.0 mL of a degassed EtOH/H₂O (1:1, v/v) solvent mixture. Seal the vial with a Teflon-lined crimp cap.

    • Causality Insight: EtOH/H₂O is a highly microwave-absorbing solvent system (high loss tangent, tanδ ). Degassing the solvent with N₂ prior to addition prevents the premature oxidation of the electron-rich Pd(0) active species.

  • Microwave Irradiation: Irradiate the vial in a dedicated microwave synthesizer at 120 °C for 15 minutes with a fixed hold time, utilizing magnetic stirring at 600 rpm.

    • Causality Insight: Microwave dielectric heating rapidly superheats the polar solvent, overcoming the high activation energy barrier of the sluggish oxidative addition into the electron-rich bromopyridine C-Br bond.

  • Workup: Cool the vessel to 50 °C via compressed air cooling. Uncap, dilute with EtOAc (10 mL), and filter through a short pad of Celite.

    • Causality Insight: Celite filtration effectively removes precipitated palladium black and inorganic salts, preventing severe emulsion formation during subsequent aqueous extraction.

  • Self-Validation System:

    • LC-MS Analysis: Analyze the crude filtrate. A successful reaction is validated by the complete disappearance of the starting material mass ( m/z 202/204, exhibiting a 1:1 isotopic pattern characteristic of a single bromine atom) and the emergence of the product mass ( m/z 200 for the biaryl product, lacking the bromine isotope pattern).

Protocol B: Microwave-Assisted O-Alkylation

Objective: Synthesize 3-alkoxy-5-bromo-2,6-dimethylpyridine derivatives via C-O bond formation.

  • Reagent Charging: Charge a 10 mL microwave vial with 5-Bromo-2,6-dimethylpyridin-3-ol (1.0 mmol, 202.05 mg) and Cs₂CO₃ (1.5 mmol, 488.7 mg).

    • Causality Insight: Cs₂CO₃ is specifically selected over K₂CO₃ because the larger cesium cation enhances the nucleophilicity of the generated phenoxide anion via the "cesium effect" (weaker ion pairing), driving the reaction to completion.

  • Solvent & Electrophile Addition: Add 3.0 mL of anhydrous DMF, followed by benzyl bromide (1.1 mmol, 188.1 mg). Seal the vial securely.

    • Causality Insight: DMF is a polar aprotic solvent with excellent microwave absorption properties, ideal for accelerating Sₙ2 displacements without solvating the nucleophile.

  • Microwave Irradiation: Irradiate at 100 °C for 10 minutes.

  • Workup: Cool to room temperature, quench with deionized water (15 mL), and extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF.

  • Self-Validation System:

    • TLC Analysis: Spot the crude mixture on silica gel TLC plates (Hexanes/EtOAc 3:1). Validation is achieved when the highly polar, UV-active starting material spot is entirely consumed, replaced by a new, significantly less polar UV-active spot corresponding to the ether product.

References

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • 137778-12-2 | 5-Bromo-2,6-dimethylpyridin-3-ol BLD Pharm D
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot The Journal of Organic Chemistry - ACS Public

Sources

Method

Incorporation of 5-Bromo-2,6-dimethylpyridin-3-ol into agrochemical formulations

The development of highly selective, environmentally resilient crop protection agents relies on the strategic utilization of privileged heterocyclic scaffolds. 5-Bromo-2,6-dimethylpyridin-3-ol (CAS: 137778-12-2) serves a...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of highly selective, environmentally resilient crop protection agents relies on the strategic utilization of privileged heterocyclic scaffolds. 5-Bromo-2,6-dimethylpyridin-3-ol (CAS: 137778-12-2) serves as a critical building block in this domain[1]. Pyridine derivatives are foundational to modern agrochemistry, prized for their systemic mobility within plant vascular networks and broad-spectrum efficacy in herbicides, insecticides, and fungicides[2].

This application note details the mechanistic rationale, synthetic functionalization, and formulation protocols required to transform 5-Bromo-2,6-dimethylpyridin-3-ol into a stable Emulsifiable Concentrate (EC) ready for agricultural deployment.

Structural Rationale & Agrochemical Relevance

The architectural features of 5-Bromo-2,6-dimethylpyridin-3-ol offer formulators and medicinal chemists orthogonal sites for structural tuning, directly impacting both bioefficacy and physicochemical stability[3]:

  • C5-Bromine (The Cross-Coupling Handle): The halogenated position acts as a highly reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig). This allows for the rapid installation of diverse aryl or heteroaryl pharmacophores to optimize target-site binding affinity[4].

  • C3-Hydroxyl (The Lipophilicity Dial): The free hydroxyl group provides a site for O-alkylation or esterification. Modifying this functional group directly alters the partition coefficient (LogP) of the molecule. Precise LogP tuning is a non-negotiable requirement for optimizing cuticular wax penetration in foliar applications.

  • C2/C6-Dimethyl Groups (Metabolic Shields): These methyl groups introduce critical steric hindrance. In planta, they shield the vulnerable pyridine nitrogen from rapid enzymatic degradation (such as N-oxidation by plant cytochrome P450s), thereby extending the biological half-life of the active ingredient (AI).

End-to-End Development Workflow

The transformation of the raw building block into a field-ready formulation requires a sequential approach: protecting the hydroxyl group to tune lipophilicity, functionalizing the pyridine core, and finally stabilizing the highly lipophilic AI in a micro-emulsion system.

Workflow SM 5-Bromo-2,6-dimethylpyridin-3-ol Alk O-Alkylation (LogP Tuning) SM->Alk Base, R-X Suz Suzuki Coupling (C5 Arylation) Alk->Suz Pd(dppf)Cl2 AI Active Ingredient (AI) Suz->AI Yield > 85% Form EC Formulation & Adjuvants AI->Form Solubilization QC CIPAC MT 36.3 Validation Form->QC Emulsification

Caption: End-to-end workflow from 5-Bromo-2,6-dimethylpyridin-3-ol to validated EC formulation.

Step-by-Step Methodologies

Protocol A: Sequential Functionalization of the Pyridine Scaffold

This protocol describes the synthesis of a lipophilic AI derivative.

Step 1: O-Alkylation of the C3-Hydroxyl

  • Procedure: Dissolve 5-Bromo-2,6-dimethylpyridin-3-ol (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 equiv) and an alkyl halide (e.g., 1-iodohexane, 1.2 equiv). Stir at 60°C for 4 hours.

  • Causality: Masking the hydroxyl group via alkylation serves a dual purpose. First, it prevents the free hydroxyl from poisoning the palladium catalyst in the subsequent step. Second, the hexyl chain significantly increases the LogP of the intermediate, ensuring the final AI will partition effectively into the waxy cuticles of target weed species.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the highly polar starting material spot confirms complete conversion. If unreacted starting material remains, the K2​CO3​ was likely hydrated, dictating the immediate addition of a stronger, anhydrous base like Cs2​CO3​ .

Step 2: Suzuki-Miyaura Cross-Coupling at C5

  • Procedure: To the O-alkylated intermediate (1.0 equiv) in a degassed Toluene/Water (4:1) mixture, add the desired arylboronic acid (1.2 equiv), Sodium Carbonate ( Na2​CO3​ , 3.0 equiv), and Pd(dppf)Cl2​ (0.05 equiv). Heat at 90°C under N2​ for 12 hours.

  • Causality: The C5-bromine is sterically hindered by the adjacent C6-methyl group. Utilizing a sterically demanding, bidentate catalyst like Pd(dppf)Cl2​ forces the necessary geometry for oxidative addition while suppressing competitive β -hydride elimination pathways[4].

  • Self-Validation: Perform an HPLC-UV check at 254 nm. A product peak purity of >95% validates the reaction. If dehalogenation (reduction) is observed instead of coupling, oxygen contamination in the solvent is the root cause, requiring immediate re-degassing of the solvent system via freeze-pump-thaw cycling.

Protocol B: Emulsifiable Concentrate (EC) Formulation (100 g/L AI)

Once synthesized, the highly lipophilic pyridine AI must be formulated into an EC to ensure uniform field application.

  • Procedure:

    • Dissolve 100 g of the synthesized AI in 600 g of an aromatic hydrocarbon solvent (e.g., Aromatic 150).

    • Add a tailored surfactant blend: 50 g of Calcium Dodecylbenzenesulfonate (anionic) and 50 g of Ethoxylated Castor Oil (non-ionic, 30-40 EO units).

    • Make up to 1 Liter with the aromatic solvent and homogenize via high-shear mixing at 3000 rpm for 15 minutes.

  • Causality: Aromatic 150 provides the high solvency power required for the lipophilic pyridine core. The combination of anionic and non-ionic surfactants creates a synergistic Hydrophilic-Lipophilic Balance (HLB). The anionic surfactant prevents droplet coalescence via electrostatic repulsion, while the bulky non-ionic ethoxylated chains prevent Ostwald ripening via steric hindrance.

  • Self-Validation (CIPAC MT 36.3): Dilute 1 mL of the EC in 99 mL of standard hard water (342 ppm Ca2+/Mg2+ ) in a graduated cylinder. Invert 10 times. If phase separation (creaming or oiling) occurs within 30 minutes, the HLB is mismatched. An immediate corrective action is required: increase the non-ionic surfactant ratio if oiling occurs, or increase the anionic ratio if flocculation occurs.

Quantitative Formulation Stability Data

The following table summarizes the self-validating stability tests used to optimize the surfactant ratios for the 5-Bromo-2,6-dimethylpyridin-3-ol derived AI.

Table 1: Emulsion Stability and Solubility Matrix (CIPAC MT 36.3 Standards)

Formulation IDAI Conc. (g/L)Surfactant Ratio (Anionic : Non-ionic)Cold Stability (0°C, 7 Days)Emulsion Stability (30 min)Emulsion Stability (24 hours)Corrective Action Required
EC-01 10080 : 20AI CrystallizationRapid FlocculationComplete Phase SeparationIncrease Non-ionic ratio; Add co-solvent.
EC-02 10020 : 80Clear, StableTop Creaming (2 mL)Oil Separation (1 mL)Increase Anionic ratio to boost electrostatic repulsion.
EC-03 10050 : 50Clear, StableSpontaneous, Clear Trace Creaming (<0.1 mL) None. Optimal HLB achieved.

References

  • Pyridine And Pyridine Derivatives Market Size, Share, 2034 Fortune Business Insights URL:[Link]

  • Pyridine & Pyridine Derivatives Market | Industry Report, 2030 Grand View Research URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Debromination of 5-Bromo-2,6-dimethylpyridin-3-ol in Palladium Catalysis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled pipelines due to stubborn side reactions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled pipelines due to stubborn side reactions. When working with functionalized heteroaryls like 5-Bromo-2,6-dimethylpyridin-3-ol , one of the most notorious failure modes during palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) is hydrodebromination .

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality of this side reaction, provide field-proven FAQs, and establish a self-validating experimental protocol to ensure your coupling reactions succeed.

Mechanistic Causality: The "Why" Behind Debromination

To stop debromination, you must understand its origin. Debromination (or hydrodehalogenation) is a competing kinetic pathway that directly rivals your desired cross-coupling .

During a successful catalytic cycle, the Pd(0) catalyst undergoes oxidative addition into the C–Br bond to form an Ar–Pd(II)–Br intermediate. Ideally, this intermediate rapidly undergoes transmetalation with your nucleophile (e.g., a boronic acid), followed by reductive elimination to form the new C–C bond.

However, if transmetalation is slow, the Ar–Pd(II)–Br intermediate has a prolonged lifespan. This allows it to intercept a hydride source—often derived from β-hydride elimination of alcoholic solvents, alkoxide bases, or even trace water . The resulting Ar–Pd(II)–H species rapidly undergoes reductive elimination to yield the undesired debrominated byproduct (2,6-dimethylpyridin-3-ol) and a dead catalytic cycle.

Competing pathways: Desired cross-coupling vs. hydrodebromination in Pd-catalysis.

Troubleshooting FAQs

Q1: Why is 5-Bromo-2,6-dimethylpyridin-3-ol specifically so prone to debromination? A: This substrate presents a "dual-threat" electronic environment. First, the basic pyridine nitrogen can coordinate to the palladium center, sequestering the catalyst. Second, under the basic conditions required for cross-coupling, the free hydroxyl (–OH) group is deprotonated to form a pyridinolate anion. This makes the aromatic ring highly electron-rich, which severely slows down the oxidative addition and transmetalation steps . By slowing the desired pathway, the background hydrodebromination pathway is given the time it needs to dominate.

Q2: How do I choose the right ligand to suppress this side reaction? A: You must force the palladium center into a highly reactive conformation. Standard ligands like PPh₃ are insufficient. You need bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos . These ligands accelerate both oxidative addition and reductive elimination, effectively outcompeting the slower hydride-transfer pathway .

Q3: What role do my base and solvent play in generating hydrides? A: Solvents like ethanol, isopropanol, or DMF, and bases like sodium tert-butoxide (NaOtBu), possess β-hydrogens. Palladium can easily extract these hydrogens via β-hydride elimination to form the fatal Pd–H intermediate . To prevent this, strictly utilize aprotic, non-reducible solvents (e.g., anhydrous Toluene or 1,4-Dioxane) and inorganic bases without β-hydrogens (e.g., anhydrous K₃PO₄ or Cs₂CO₃).

Quantitative Optimization Data

The table below summarizes the causality between reaction parameters and the resulting product distribution. Notice how the shift away from hydride-donating environments drastically improves the desired yield.

Catalyst / Ligand SystemSolvent SystemBase (Equiv)Temp (°C)Desired Yield (%)Debromination (%)
Pd(PPh₃)₄ (5 mol%)EtOH / H₂O (4:1)Na₂CO₃ (3.0)9035%45%
Pd(OAc)₂ / PPh₃ (5 mol%)DMF (Anhydrous)K₂CO₃ (3.0)10042%38%
Pd(dppf)Cl₂ (5 mol%)1,4-DioxaneCs₂CO₃ (2.5)9075%12%
Pd₂(dba)₃ / XPhos (2 mol%) Toluene (Anhydrous) K₃PO₄ (3.0) 80 88% < 5%

Self-Validating Experimental Protocol

To guarantee trustworthiness, a protocol must not rely on blind faith; it must verify its own integrity during execution. The following Suzuki-Miyaura coupling protocol includes a built-in validation checkpoint to ensure the anhydrous, hydride-free environment has been successfully maintained.

Step-by-Step Methodology

Step 1: Substrate Protection (Optional but Recommended) If previous attempts yielded >10% debromination, pre-protect the –OH group of 5-Bromo-2,6-dimethylpyridin-3-ol as a benzyl (Bn) or tert-butyldimethylsilyl (TBS) ether. This neutralizes the electron-donating pyridinolate effect.

Step 2: Reagent Preparation In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the bromopyridine substrate (1.0 equiv), the arylboronic acid (1.5 equiv), and strictly anhydrous K₃PO₄ (3.0 equiv).

Step 3: Catalyst Loading Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). Causality Note: Maintaining a strict 1:2 ratio of Pd to XPhos ensures the complete formation of the active L₁Pd(0) species. Under-ligated palladium clusters are highly susceptible to hydride interception.

Step 4: Solvent Addition & Rigorous Degassing Add anhydrous Toluene (0.2 M). Perform three consecutive freeze-pump-thaw cycles. Visual Check: The solution should transition from a dark purple/red to a pale yellow/orange, indicating the successful formation of the active Pd(0)-XPhos complex.

Step 5: Reaction Execution Backfill with Argon and heat the reaction mixture to 80 °C.

Step 6: In-Process Validation (The 2-Hour Checkpoint) At exactly 2 hours, withdraw a 10 µL aliquot via a degassed syringe. Quench in 1 mL of LC-MS grade Acetonitrile and analyze. Self-Validation Rule: Check the mass chromatogram for the debrominated mass (m/z corresponding to 2,6-dimethylpyridin-3-ol). If the debrominated byproduct exceeds 5% relative to the product, halt the reaction . This proves that hydride donors (e.g., degraded solvent or wet K₃PO₄) have breached the system. Discard, re-dry your reagents, and restart to prevent wasting valuable boronic acids. If <5%, proceed.

Step 7: Workup Upon full consumption of the starting material (typically 12 hours), cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography.

Self-validating experimental workflow with critical go/no-go decision gates.

References

  • Organometallics. "Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." ACS Publications (2011). URL:[Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. URL: [Link]

  • Gurovets, A. S., et al. "Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts." OSTI.GOV (1986). URL:[Link]

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 5-Bromo-2,6-dimethylpyridin-3-ol

Welcome to the technical support guide for 5-Bromo-2,6-dimethylpyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-Bromo-2,6-dimethylpyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. This guide provides a series of troubleshooting strategies and frequently asked questions (FAQs) to help you overcome these issues in your experiments.

Understanding the Challenge: Physicochemical Properties

PropertyPredicted/Inferred ValueImplication for Aqueous Solubility
Molecular Weight 202.05 g/mol [1]Moderate molecular weight, less likely to be a primary barrier to solubility.
LogP (Predicted) ~1.3 - 2.9 (estimated for similar structures)[5][6]A positive LogP value suggests a preference for a non-polar environment over water, indicating low aqueous solubility.
pKa (Predicted) The pyridin-3-ol moiety can act as both a weak acid (phenolic hydroxyl group) and a weak base (pyridine nitrogen). The exact pKa values are not readily available but are crucial for pH-modification strategies.Ionization state is pH-dependent, offering a key strategy for solubility enhancement.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and issues related to the dissolution of 5-Bromo-2,6-dimethylpyridin-3-ol.

Q1: I am unable to dissolve 5-Bromo-2,6-dimethylpyridin-3-ol in my aqueous buffer. What are the first steps I should take?

A1: Initial Troubleshooting Steps

If you are observing poor dissolution or precipitation, consider these immediate actions:

  • Gentle Heating: Carefully warming the solution may aid in dissolution. However, be mindful of potential compound degradation at elevated temperatures. It is advisable to assess the stability of your compound after heating.[2]

  • Sonication: Utilizing a sonicator can help break down particle aggregates and accelerate the rate of dissolution.[2]

  • Particle Size Reduction: If you are working with a solid form of the compound, reducing its particle size can increase the surface area available for dissolution.[2] This can be achieved through techniques like micronization.

Q2: Can I use a co-solvent to prepare a stock solution? If so, which ones are recommended?

A2: Co-Solvent Systems for Stock Solutions

For preparing concentrated stock solutions, using a water-miscible organic co-solvent is a standard and effective approach.

  • Recommended Co-solvents:

    • Dimethyl Sulfoxide (DMSO): A powerful and commonly used solvent for poorly soluble compounds.

    • Ethanol (EtOH): A less toxic alternative to DMSO, suitable for many applications.

    • Methanol (MeOH): Another effective polar organic solvent.

    • N,N-Dimethylformamide (DMF): A strong solvent, but use with caution due to its higher toxicity.

Workflow for Co-Solvent Stock Preparation:

CoSolvent_Workflow start Weigh Compound dissolve Dissolve in 100% Co-solvent (e.g., DMSO) start->dissolve vortex Vortex/Sonicate Until Clear dissolve->vortex serial_dilute Perform Serial Dilutions in Aqueous Buffer vortex->serial_dilute final_conc Achieve Final Working Concentration serial_dilute->final_conc

Caption: Workflow for preparing a stock solution using a co-solvent.

Important Consideration: Always ensure the final concentration of the organic co-solvent in your experimental system is low enough to not affect the biological or chemical system you are studying. It is recommended to run a vehicle control (your final buffer with the same percentage of co-solvent) to account for any effects of the solvent itself.

Q3: How can I use pH adjustment to improve the solubility of 5-Bromo-2,6-dimethylpyridin-3-ol?

A3: Leveraging pH to Enhance Solubility

The pyridin-3-ol structure contains both a weakly acidic hydroxyl group and a weakly basic pyridine nitrogen. This means its overall charge, and therefore its solubility in aqueous media, can be significantly influenced by the pH of the solution.

  • At Low pH (Acidic): The pyridine nitrogen can become protonated, forming a more soluble cationic salt.

  • At High pH (Basic): The hydroxyl group can be deprotonated, forming a more soluble anionic phenolate.

Experimental Protocol: pH-Solubility Profile

This experiment will help you determine the optimal pH for dissolving your compound.

Materials:

  • 5-Bromo-2,6-dimethylpyridin-3-ol

  • A series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers)

  • Vortex mixer

  • Spectrophotometer or HPLC for quantification

Procedure:

  • Prepare saturated solutions of the compound in each buffer. Add an excess of the solid compound to a known volume of each buffer.

  • Equilibrate the solutions for a set period (e.g., 24 hours) at a constant temperature with continuous agitation.

  • Centrifuge or filter the solutions to remove undissolved solid.

  • Carefully collect the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or a calibrated HPLC method).

  • Plot the measured solubility against the pH of the buffers to identify the pH at which solubility is maximized.

Logical Flow for pH Adjustment Strategy:

PH_Adjustment_Logic start Low Solubility Observed is_ionizable Is the compound ionizable? start->is_ionizable yes_ionizable Yes is_ionizable->yes_ionizable 5-Bromo-2,6-dimethylpyridin-3-ol is no_ionizable No is_ionizable->no_ionizable ph_titration Perform pH-Solubility Titration yes_ionizable->ph_titration other_methods Consider Other Solubilization Methods no_ionizable->other_methods adjust_ph Adjust Buffer pH to Optimal Range ph_titration->adjust_ph

Caption: Decision-making process for using pH adjustment to improve solubility.

Q4: Are there other advanced techniques I can use if co-solvents and pH adjustment are not sufficient?

A4: Advanced Solubilization Strategies

For particularly challenging cases, several advanced formulation techniques can be employed. These are often used in drug development to improve the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).

  • Use of Surfactants: Surfactants form micelles in aqueous solutions, which can encapsulate hydrophobic molecules and increase their apparent solubility.[7]

    • Common Surfactants: Polysorbates (e.g., Tween® 80), poloxamers, and sodium lauryl sulfate (SLS).

    • Consideration: The choice and concentration of surfactant need to be optimized for your specific application to avoid interference with your experiment.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility in water.[7]

    • Types of Cyclodextrins: Alpha-, beta-, and gamma-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at the solid state.[8] This can be achieved by methods like solvent evaporation or hot-melt extrusion.[2] The resulting product can have a higher dissolution rate.[8]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area, leading to a faster dissolution rate and higher saturation solubility.[2][9] This is often achieved through wet milling or high-pressure homogenization.[9]

Summary of Troubleshooting Approaches

StrategyPrincipleAdvantagesConsiderations
Gentle Heating & Sonication Increases kinetic energy and breaks up agglomerates to speed up dissolution.Simple, quick, and readily accessible methods.[2]Potential for compound degradation with excessive heat.[2]
Co-solvents (e.g., DMSO, Ethanol) The compound is dissolved in a water-miscible organic solvent before dilution in an aqueous medium.Effective for creating high-concentration stock solutions.The final concentration of the co-solvent must be non-toxic/non-interfering in the assay.
pH Adjustment Ionizing the molecule by moving the pH away from its isoelectric point increases its polarity and aqueous solubility.Can produce a significant increase in solubility for ionizable compounds.[2]The required pH must be compatible with the experimental system (e.g., cell viability, protein stability).
Surfactants Micellar encapsulation of the hydrophobic compound.[7]Can significantly increase apparent solubility.Surfactants may interfere with biological assays.
Cyclodextrins Formation of water-soluble inclusion complexes.[7]Generally well-tolerated in biological systems.Stoichiometry of complexation needs to be considered.
Solid Dispersions The compound is dispersed in a solid carrier, often in an amorphous state, to improve the dissolution rate.[8]Can lead to significant improvements in dissolution and bioavailability.Requires specialized formulation equipment and expertise.
Nanosuspensions Drastic increase in surface area by reducing particle size to the nanoscale.[9]Can improve both the rate and extent of dissolution.[2][9]Requires specialized equipment for particle size reduction.

References

  • BenchChem. (n.d.). Improving the solubility of 4-(4-acetylphenyl)pyridine.
  • MDPI. (2018, January 11). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents.
  • BLDpharm. (n.d.). 5-Bromo-2,6-dimethylpyridin-3-ol.
  • NextSDS. (n.d.). 5-bromo-4,6-dimethylpyridin-3-ol — Chemical Substance Information.
  • SciSpace. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • MDPI. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • BLD Pharm. (n.d.). 5-Bromo-2-methylpyridin-3-ol.
  • Appchem. (n.d.). 5-BroMo-2-Methylpyridin-3-ol.
  • PMC. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.
  • ChemicalBook. (n.d.). 5-Bromo-2-methylpyridine synthesis.
  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • Sigma-Aldrich. (n.d.). ethyl 5-bromo-2,6-dimethylpyridine-3-carboxylate.
  • PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine.
  • Annex Publishers. (2023, August 25). A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug.
  • Taylor & Francis Online. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • YuJa. (n.d.). 3-Bromo-2-fluoro-5,6-dimethylpyridine: A Premium Organic Compound.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Enhancement of the Solubility of Poorly Water Soluble Drugs through Solid Dispersion: A Comprehensive Review.
  • PubChem. (n.d.). 5-Bromohex-5-en-3-ol.
  • International Laboratory USA. (n.d.). 4-BROMO-2-METHYLPYRIDIN-3-OL.
  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine.
  • Fisher Scientific. (n.d.). 2-Pyridinamine, 5-bromo-3-nitro- Safety Data Sheet.
  • PubChem. (n.d.). 4,6-Dibromo-2-nitropyridin-3-ol.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 5-Bromo-2,6-dimethylpyridin-3-ol Substitution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the substitution reactions of 5-Bromo-2,6-dimethylpyridin-3-ol (CAS: 137778-12-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the substitution reactions of 5-Bromo-2,6-dimethylpyridin-3-ol (CAS: 137778-12-2) .

This specific pyridine building block presents unique thermal challenges due to its dual reactivity. It contains both a nucleophilic hydroxyl group (prone to O-alkylation) and an electrophilic bromide (primed for transition-metal catalyzed C-N/C-C cross-coupling). Because the molecule is highly functionalized, temperature is the master variable that dictates regioselectivity, catalyst survival, and overall yield.

Section 1: O-Alkylation (Hydroxyl Substitution)

Mechanistic Causality: 5-Bromo-2,6-dimethylpyridin-3-ol exists in a tautomeric equilibrium between its pyridinol and pyridone forms. Consequently, it acts as an ambident nucleophile where the oxygen, the ring nitrogen, and even the carbon atoms can attack an electrophile. O-alkylation is under kinetic control because the highly electronegative oxygen reacts rapidly with lower activation energy. Conversely, N-alkylation is under thermodynamic control [3][4]. Therefore, precise thermal regulation is required to trap the kinetic product and prevent equilibration to the N-alkylated byproduct.

FAQs & Troubleshooting

Q: Why am I isolating a mixture of O-alkylated and highly polar N-alkylated products when heating my reaction to 80°C? A: You have exceeded the kinetic thermal window. At 80°C, you are providing enough activation energy to overcome the kinetic barrier, allowing the system to equilibrate toward the thermodynamically more stable N-alkylated pyridone. To exclusively isolate the O-alkylated ether, you must strictly maintain the reaction temperature between 25°C and 50°C.

Q: How does my choice of solvent interact with temperature to control regioselectivity? A: Solvent polarity directly impacts the nucleophilicity of the oxygen anion. Using a polar aprotic solvent like DMF or DMSO at lower temperatures (40°C) optimally solvates the potassium or sodium counterion, leaving the oxygen "naked" and highly reactive. If you use non-polar solvents like toluene, you will be forced to increase the temperature to achieve solubility, which inadvertently triggers N-alkylation [4].

Self-Validating Protocol: Selective O-Alkylation
  • Initiation: Dissolve 5-Bromo-2,6-dimethylpyridin-3-ol (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Deprotonation: Add K₂CO₃ (1.5 eq). Stir at 25°C for 15 minutes . Causality: Pre-forming the phenoxide anion at room temperature prevents localized thermal spikes when the electrophile is introduced.

  • Substitution: Add the alkyl halide (1.1 eq) dropwise.

  • Thermal Control: Heat the reaction block to 40°C and stir for 4–6 hours.

  • Self-Validation Check: Spot the reaction on TLC (Hexanes/EtOAc 3:1). The desired O-alkylated product is significantly less polar and will elute with a high Rf (~0.6). If you see a heavy baseline streak, your heating block is too hot, and N-alkylation is occurring.

  • Quench: Pour the mixture into ice water to crash out the O-alkylated product and filter.

Section 2: C-Br Substitution (Buchwald-Hartwig Cross-Coupling)

Mechanistic Causality: The pyridine ring is highly electron-rich due to the +I (inductive) effect of the two methyl groups and the +M (mesomeric) effect of the alkoxy group. This dramatically increases the electron density at the C5-bromide position. In Pd-catalyzed cross-coupling, the oxidative addition of Pd(0) into an electron-rich C-Br bond is kinetically sluggish and requires a high activation energy [2]. Therefore, elevated temperatures are mandatory. However, excessive heat leads to catalyst aggregation or protodebromination (hydrodehalogenation).

(Note: Always O-protect the hydroxyl group—e.g., via the O-alkylation protocol above—prior to running a Buchwald-Hartwig amination to prevent the free -OH from poisoning the palladium catalyst).

FAQs & Troubleshooting

Q: My Buchwald-Hartwig amination stalls completely at 60°C, but when I reflux at 120°C, I get a complex mixture. What is the optimal thermal window? A: 60°C is insufficient to drive the oxidative addition of the Pd(0) species into the electron-rich C-Br bond. However, at 120°C, the rate of β-hydride elimination and protodebromination outpaces the reductive elimination step, destroying your product [1]. The optimal thermal window for this specific substrate is strictly 90°C to 110°C .

Q: I am running the reaction at 100°C, but my palladium catalyst keeps crashing out as a black powder. How do I fix this? A: The formation of "Pd-black" indicates thermal degradation of the active catalyst. At 100°C, strong bases like NaOtBu can accelerate catalyst decomposition. Switch to a milder base like Cs₂CO₃ and ensure your solvent (Toluene or 1,4-Dioxane) is rigorously degassed. Oxygen at 100°C will rapidly oxidize and kill the phosphine ligands (e.g., XantPhos or BrettPhos) [2].

Self-Validating Protocol: Pd-Catalyzed Amination
  • Preparation (Glovebox): Charge a Schlenk flask with the O-protected 5-Bromo-2,6-dimethylpyridin-3-ol (1.0 eq), secondary amine (1.2 eq), Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous, rigorously degassed Toluene (0.1 M).

  • Thermal Ramping: Seal the flask and place it in an aluminum heating block pre-heated strictly to 100°C . Causality: Aluminum blocks prevent the temperature gradients and thermal overshoots common in oil baths.

  • Self-Validation Check (2 Hours): Inspect the flask. A healthy catalytic cycle maintains a homogeneous deep red/orange solution. If the solution is clear with a fine black mirror on the glass, the catalyst has died. You must halt, lower the target temperature to 90°C for the next run, and verify your degassing technique.

  • Workup: After 12 hours, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic base and catalyst remnants.

Quantitative Data Summary

The following table summarizes the critical temperature thresholds for both substitution pathways to ensure optimal yield and prevent specific thermal failure modes.

Reaction PathwayTarget BondOptimal Temp RangeControl MechanismPrimary Thermal Failure Mode
O-AlkylationC-O25°C – 50°CKineticN-alkylation (>80°C)
N-AlkylationC-N (ring)80°C – 100°CThermodynamicDegradation/Tarry mixtures
Buchwald-HartwigC-N (exo)90°C – 110°CActivation EnergyProtodebromination (>120°C)

Workflow Visualizations

Pathway SM 5-Bromo-2,6-dimethylpyridin-3-ol O_Alk O-Alkylation (Kinetic) SM->O_Alk Base, 25-50°C N_Alk N-Alkylation (Thermodynamic) SM->N_Alk Base, >80°C CN_Cou Buchwald-Hartwig (C-N Coupling) SM->CN_Cou Pd-Cat, 90-110°C Degrad Protodebromination SM->Degrad Pd-Cat, >120°C

Caption: Thermal divergence in 5-Bromo-2,6-dimethylpyridin-3-ol substitution pathways.

Troubleshooting Start Reaction Stalls CheckT Is Temp < 90°C? Start->CheckT IncT Increase to 100°C CheckT->IncT Yes CheckPd Pd Black Forms? CheckT->CheckPd No Opt Optimal Yield IncT->Opt LowT Lower to 90°C & Change Base CheckPd->LowT Yes CheckPd->Opt No LowT->Opt

Caption: Decision matrix for thermal optimization in Pd-catalyzed amination workflows.

References

  • Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems Source: MDPI - Molecules URL:[Link]

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones Source: ACS Publications - The Journal of Organic Chemistry URL:[Link]

Optimization

Overcoming steric hindrance in 5-Bromo-2,6-dimethylpyridin-3-ol functionalization

Welcome to the Technical Support Center for Advanced Pyridine Functionalization . This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the complex steric challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Pyridine Functionalization . This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the complex steric challenges of 5-Bromo-2,6-dimethylpyridin-3-ol .

Below, you will find molecular diagnostics, mechanistic troubleshooting FAQs, quantitative ligand data, and self-validating experimental protocols designed to bypass the inherent steric shields of this molecular building block.

Part 1: Molecular Diagnostics & The Steric Challenge

5-Bromo-2,6-dimethylpyridin-3-ol is a highly valuable but notoriously stubborn scaffold in medicinal chemistry. The molecule features two primary sites for functionalization, both of which are heavily guarded by adjacent methyl groups.

MolecularMap Substrate 5-Bromo-2,6-dimethylpyridin-3-ol C5_Site C5-Bromine (Cross-Coupling) Substrate->C5_Site Target 1 C3_Site C3-Hydroxyl (O-Alkylation/Triflation) Substrate->C3_Site Target 2 Steric_C6 C6-Methyl (Steric Shield) Steric_C6->C5_Site Hinders Pd insertion Steric_C2 C2-Methyl (Steric Shield) Steric_C2->C3_Site Hinders nucleophile

Steric shielding effects of adjacent methyl groups on functionalization sites.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Section A: C5-Bromine Cross-Coupling (Suzuki / Buchwald-Hartwig)

Q: Why do standard palladium catalysts (e.g., Pd(PPh₃)₄) fail or yield trace product with this substrate? A: The C6-methyl group creates a severe steric wall around the C5-bromine. Standard, unhindered ligands like triphenylphosphine (PPh₃) tend to form stable, unreactive Pd(0)L2​ or Pd(0)L3​ resting states. These bulky complexes cannot physically approach the hindered C-Br bond to initiate oxidative addition. Furthermore, even if oxidative addition occurs, the subsequent transmetalation step is severely retarded by the steric clash between the incoming nucleophile and the C6-methyl [1].

Q: What is the mechanistic causality behind using bulky Buchwald ligands to solve a "steric bulk" problem? A: It seems counterintuitive to add a massive ligand (like XPhos or SPhos) to a sterically hindered substrate. However, dialkylbiaryl phosphine ligands are structurally designed to force the formation of a highly reactive, monoligated Pd(0)L species [3]. The bulky biaryl backbone prevents the coordination of a second ligand, leaving the palladium center exposed and highly active for oxidative addition. Furthermore, the extreme steric bulk of the ligand actually accelerates the final reductive elimination step; the crowded Pd(II) intermediate rapidly expels the coupled product to relieve intense steric strain.

Q: Are N-Heterocyclic Carbenes (NHCs) a viable alternative to phosphines for this pyridine? A: Yes. Pd-PEPPSI-IPr complexes are exceptionally effective. The strong σ-donating ability of the IPr ligand stabilizes the Pd center, while its flexible, sterically demanding "fence" (diisopropylphenyl groups) promotes both oxidative addition and reductive elimination, enabling couplings of tetra-ortho-substituted biaryls even at room temperature [2].

CatalyticCycle Pd0 Pd(0)L Active Monoligated Species OxAdd Oxidative Addition (Rate-limiting step) Pd0->OxAdd PdII Pd(II)(Ar)(Br)L Stabilized Intermediate OxAdd->PdII Hindered Ar-Br TransMet Transmetalation (Base Activated) PdII->TransMet PdII_R Pd(II)(Ar)(R)L TransMet->PdII_R R-B(OH)2 + Base RedElim Reductive Elimination (Accelerated by bulk) PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Pd-catalyzed cross-coupling cycle highlighting where bulky ligands overcome steric hindrance.

Section B: C3-Hydroxyl Functionalization (O-Alkylation / Triflation)

Q: O-alkylation of the C3-OH is extremely slow and yields side products. How can I drive the reaction to completion? A: The C3-hydroxyl is flanked by the C2-methyl and the electron-withdrawing pyridine nitrogen. Standard bases (like K2​CO3​ in acetone) are insufficient. To overcome this, you must increase the nucleophilicity of the oxygen by using stronger bases ( NaH or Cs2​CO3​ ) in highly polar aprotic solvents (DMF or DMSO) to ensure complete deprotonation and separation of the ion pair. Always use highly reactive electrophiles (alkyl iodides or triflates) rather than bromides or chlorides.

Part 3: Quantitative Data - Ligand Selection Guide

To select the optimal catalyst system for functionalizing the C5 position, refer to the performance metrics of advanced ligands against sterically hindered ortho-substituted pyridines.

Ligand / PrecatalystReaction TypeCatalyst Loading (mol%)Typical Yield (%)Mechanistic Advantage for 5-Bromo-2,6-dimethylpyridin-3-ol
XPhos Suzuki-Miyaura1.0 - 2.0%85 - 95%Accommodates di-ortho substituted aryl bromides; prevents Pd-dimer resting states [3].
RuPhos Buchwald-Hartwig2.0 - 5.0%80 - 90%Large binding angle prevents β-hydride elimination in hindered amine couplings.
Pd-PEPPSI-IPr Suzuki / Negishi0.5 - 1.0%90 - 98%Air-stable precatalyst; "flexible fence" structure forces rapid reductive elimination[2].
BrettPhos C-N Cross-Coupling1.0 - 3.0%75 - 88%Extremely bulky; ideal if coupling the C5-Br with a sterically hindered primary aniline.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . They include built-in analytical checkpoints so the operator can verify the success of each mechanistic step before proceeding.

Protocol A: Sterically Hindered Suzuki-Miyaura Coupling (C5 Functionalization)

Objective: Couple an arylboronic acid to the C5 position using XPhos to bypass the C6-methyl shield.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, add 5-Bromo-2,6-dimethylpyridin-3-ol (1.0 equiv, 1.0 mmol), the desired Arylboronic acid (1.5 equiv, 1.5 mmol), and anhydrous K3​PO4​ (2.0 equiv, 2.0 mmol).

  • Catalyst Assembly: Add Pd2​(dba)3​ (2.5 mol%, yielding 5 mol% active Pd) and XPhos (10 mol%).

    • Causality Note: The 1:2 ratio of Pd to XPhos ensures the rapid in-situ generation of the active monoligated Pd(0)L species.

  • Solvent Addition: Inject degassed 1,4-Dioxane/H₂O (5:1 ratio, 6 mL total volume). The water is critical to dissolve the phosphate base and accelerate transmetalation.

  • Reaction: Heat the mixture to 100 °C for 12 hours under vigorous stirring.

  • Validation Checkpoint 1 (TLC): Spot the reaction against the starting pyridine on silica TLC (Eluent: 3:1 Hexanes/EtOAc). The starting material ( Rf​≈0.3 ) should be completely consumed, replaced by a highly UV-active product spot ( Rf​≈0.5 ).

  • Validation Checkpoint 2 (LC-MS): Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. You must observe the [M+H]+ peak corresponding to the coupled product. The absence of a [M+H+2]+ bromine isotope pattern confirms complete oxidative addition and coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: O-Triflation of the Hindered C3-Hydroxyl

Objective: Convert the C3-OH into a highly reactive triflate leaving group for subsequent C-O or C-N couplings, bypassing the C2-methyl steric block.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Bromo-2,6-dimethylpyridin-3-ol (1.0 equiv, 5.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.

  • Base Addition: Add 2,6-Lutidine (1.5 equiv, 7.5 mmol).

    • Causality Note: 2,6-Lutidine is chosen over Triethylamine because its own methyl groups prevent it from acting as a nucleophile, ensuring it acts strictly as a non-nucleophilic base to scavenge the generated triflic acid.

  • Electrophile Injection: Cool the flask to -78 °C using a dry ice/acetone bath. Dropwise, add Trifluoromethanesulfonic anhydride ( Tf2​O , 1.2 equiv, 6.0 mmol) over 10 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature over 2 hours.

  • Validation Checkpoint 1 (Visual & TLC): The solution should transition from clear to a pale yellow/orange. TLC (4:1 Hexanes/EtOAc) will show the disappearance of the highly polar hydroxyl starting material and the appearance of a fast-moving, non-polar triflate spot.

  • Validation Checkpoint 2 ( 19F NMR): Take a crude NMR sample in CDCl3​ . A sharp, diagnostic singlet around -73.0 ppm definitively validates the successful installation of the CF3​SO3​− group.

  • Workup: Quench with saturated aqueous NaHCO3​ (to neutralize excess Tf2​O ), extract with DCM, dry over MgSO4​ , and concentrate under reduced pressure.

Part 5: References

  • Zwitterionic Palladium Complexes: Room-Temperature Suzuki–Miyaura Cross-Coupling of Sterically Hindered Substrates in an Aqueous Medium Source: Organometallics (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research (via PMC / NIH) URL:[Link]

Troubleshooting

Technical Support Center: Grignard Formation of 5-Bromo-2,6-dimethylpyridin-3-ol

A Guide to Overcoming Key Synthetic Challenges Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are worki...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Key Synthetic Challenges

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with the challenging Grignard formation of 5-Bromo-2,6-dimethylpyridin-3-ol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the mechanistic reasoning and field-proven insights necessary to troubleshoot and optimize this critical reaction. The inherent functionalities of this substrate present a unique set of obstacles, primarily stemming from the presence of an acidic hydroxyl proton. This guide will provide a systematic approach to overcoming these issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and failure points encountered during the synthesis.

Q1: My Grignard reaction with 5-Bromo-2,6-dimethylpyridin-3-ol refuses to start. What is the most likely cause?

A: The most common barrier to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings[1][2]. This layer forms from exposure to air and effectively prevents the magnesium from inserting into the carbon-bromine bond[1]. Additionally, even trace amounts of water in your glassware or solvent will prevent initiation by reacting with any minuscule amount of Grignard reagent that does form[3].

Q2: Why are my reaction yields consistently low, with significant recovery of the starting material?

A: This is the central challenge of this specific molecule. The Grignard reagent is an extremely strong base[4][5]. The hydroxyl (-OH) group on your pyridinol starting material has an acidic proton. Once a small amount of the Grignard reagent (R-MgX) is formed, it will be immediately quenched by the acidic proton of another molecule of the starting material in a rapid acid-base reaction[6]. This deactivates your reagent and regenerates the starting material upon workup, leading to poor yields.

Q3: The reaction mixture turns dark brown or black shortly after initiation. Should I be concerned?

A: Yes, this often indicates the prevalence of side reactions. A dark coloration can result from the formation of finely divided metal byproducts or decomposition catalyzed by impurities. It is also characteristic of a Wurtz-type homocoupling reaction, where two pyridyl radicals combine to form a bipyridine dimer[2]. This side reaction competes directly with the formation of your desired Grignard reagent.

Q4: Is it absolutely necessary to protect the hydroxyl group?

A: For achieving high yields and a clean reaction profile, protecting the hydroxyl group is the most robust and highly recommended strategy. While other methods exist, they are often less efficient. Protection masks the acidic proton, rendering the substrate inert to the basicity of the Grignard reagent and allowing the reaction to proceed as intended[5]. The protection strategy transforms the problem into a much more standard and predictable Grignard formation.

Section 2: Troubleshooting Guide: A Symptom-Based Approach

Use this table to diagnose issues based on your experimental observations and implement targeted solutions.

SymptomProbable Cause(s)Recommended Solution(s)
Reaction Fails to Initiate 1. Magnesium surface is passivated with MgO[1]. 2. Presence of moisture in glassware or solvent.1. Activate the Magnesium: Add a small crystal of iodine (I₂) or 1-2 drops of 1,2-dibromoethane (DBE) to the Mg turnings. The activators react with the MgO layer to expose fresh metal[1][7][8]. 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours. Use freshly distilled, anhydrous solvents[3].
Low Yield of Product; Starting Material Recovered 1. The primary cause is the acidic hydroxyl proton quenching the Grignard reagent[5][6].1. Protecting Group Strategy: The most reliable solution. Protect the -OH group as a silyl ether (e.g., TBDMS ether) before attempting Grignard formation. See Protocol A . 2. In-Situ Deprotonation: Use one equivalent of a less expensive Grignard (e.g., MeMgBr) to deprotonate the -OH first, then proceed. This can be effective but may lead to more complex reaction mixtures.
Significant Dimer (Homocoupling) Byproduct 1. Wurtz-Fittig type side reaction, often promoted by high temperatures or high local concentration of the aryl halide[2][9].1. Slow Addition: Add the solution of your (protected) bromopyridinol slowly from an addition funnel to the stirring magnesium suspension. This keeps the concentration of the halide low and controls the exotherm[1]. 2. Moderate Temperature: Avoid excessive heating. Maintain a gentle reflux.
Reaction Starts Vigorously then Stops 1. Insufficient solvent to dissipate heat, causing solvent to boil away from the Mg surface. 2. All of the most reactive, exposed Mg surface has been consumed.1. Ensure Adequate Solvent Volume: Use enough anhydrous solvent to fully immerse the magnesium turnings and absorb the heat generated. 2. Stirring & Mechanical Activation: Ensure vigorous stirring. If the reaction stalls, carefully crushing some of the magnesium turnings with a dry glass rod against the flask wall can expose a fresh surface[2][10].

Section 3: Mechanistic Insights: Understanding the Core Challenges

A deeper understanding of the underlying chemical principles is crucial for effective troubleshooting.

Challenge 1: The Acidic Proton

The fundamental obstacle is the Brønsted-Lowry acid-base reaction between the Grignard reagent and the phenol moiety. Grignard reagents are powerful bases, comparable in strength to alkoxides. The hydroxyl proton on the pyridinol ring is sufficiently acidic to react instantaneously with any Grignard reagent formed, halting the desired reaction pathway.

PyrOH 5-Bromo-2,6-dimethylpyridin-3-ol PyrOMgX Magnesium Alkoxide Salt (Inactive) PyrOH->PyrOMgX  Acid-Base Reaction (Rapid & Undesired) RMgX Formed Grignard Reagent (R'-MgBr) RH Alkane Byproduct (e.g., R'-H) RMgX->RH

Caption: The primary challenge: Acid-base side reaction.

Challenge 2: Wurtz-Fittig Homocoupling

This side reaction proceeds through a single-electron transfer (SET) mechanism at the magnesium surface, generating aryl radicals[9]. These radicals can either be reduced further to form the Grignard reagent or they can dimerize, leading to an unwanted bipyridine impurity.

ArBr Ar-Br (Protected Pyridinol) Ar_radical Ar• (Pyridyl Radical) ArBr->Ar_radical + Mg⁰ (SET) Mg Mg⁰ (Surface) ArMgBr Ar-MgBr (Desired Grignard) Ar_radical->ArMgBr + Mg•⁺ Ar_Ar Ar-Ar (Dimer Byproduct) Ar_radical->Ar_Ar + Ar• (Dimerization)

Caption: The Wurtz-Fittig homocoupling side reaction pathway.

Section 4: Recommended Protocols

Protocol A: The Protecting Group Strategy (Highest Reliability)

This two-step approach is the most effective method for ensuring a successful Grignard formation by neutralizing the problematic hydroxyl group.

Step 1: Protection of the Hydroxyl Group as a TBDMS Ether

  • Setup: To an oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-2,6-dimethylpyridin-3-ol (1.0 equiv).

  • Solvent: Add anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Reagents: Add Imidazole (1.5 equiv) and tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until all starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield pure 3-((tert-butyldimethylsilyl)oxy)-5-bromo-2,6-dimethylpyridine.

Step 2: Grignard Formation with the Protected Substrate

  • Setup: Assemble an oven-dried, three-necked flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel, all under an inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.5 equiv) in the flask. Add a single crystal of iodine[3][10]. Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool. This will activate the magnesium surface.

  • Reagent Preparation: Dissolve the protected bromopyridine from Step 1 (1.0 equiv) in anhydrous THF and load it into the addition funnel.

  • Initiation: Add a small portion (~10%) of the bromopyridine solution to the stirring magnesium turnings. The reaction should initiate, indicated by gentle bubbling and a slight warming of the solution. The iodine color will fade[2][3]. If it does not start, gently warm the flask.

  • Addition: Once initiated, add the remaining bromopyridine solution dropwise at a rate that maintains a gentle reflux[1].

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray, cloudy solution is your Grignard reagent, ready for use in the subsequent reaction.

Caption: Recommended experimental workflow.

Section 5: Strategy Comparison

StrategyKey AdvantagesKey DisadvantagesApplicability
A: Protection/Deprotection High yield, clean reaction, predictable, robust.Adds two steps to the synthetic sequence (protection and deprotection).Highly Recommended. The industry-standard approach for substrates with acidic protons[5].
B: In-Situ Deprotonation Fewer steps than protection.Can lead to complex mixtures (Schlenk equilibrium), may require precise stoichiometry, potentially lower yields.Feasible for quick trials but not recommended for large-scale or high-purity synthesis.
C: Using Rieke Magnesium Can form Grignards from difficult substrates at very low temperatures, improving functional group tolerance[11][12].Requires preparation of the highly activated magnesium, which is air-sensitive and not commercially standard.An advanced technique for particularly challenging or temperature-sensitive substrates.

References

  • Rieke, R. D. (n.d.). Preparation of highly reactive magnesium and its application to organic syntheses. DigitalCommons@UNL. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 25. The Grignard Reaction. Department of Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • American Chemical Society. (2024, August 15). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Publications. Retrieved from [Link]

  • Knochel, P., et al. (2002, October 24). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, August 15). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PMC. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 16). Using Protecting Groups In The Formation of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Grignard Reaction. UMSL Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Retrieved from [Link]

  • Reddit. (2024, February 19). can someone please explain why this is false?. r/OrganicChemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Grignard Reagent and Grignard Reaction. Retrieved from [Link]

  • Rieke, R. D., et al. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. University of Nebraska-Lincoln. Retrieved from [Link]

  • Franklin & Marshall College. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

Sources

Optimization

Technical Support Center: 5-Bromo-2,6-dimethylpyridin-3-ol Synthesis &amp; Scale-Up

Welcome to the Technical Support Center. 5-Bromo-2,6-dimethylpyridin-3-ol (CAS: 137778-12-2) is a highly versatile building block utilized extensively in cross-coupling reactions for the development of bioactive molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5-Bromo-2,6-dimethylpyridin-3-ol (CAS: 137778-12-2) is a highly versatile building block utilized extensively in cross-coupling reactions for the development of bioactive molecules, including therapeutics for spinal muscular atrophy (SMA) and Huntington's disease[1][2][3].

Scaling up the synthesis of this compound from the bench to the pilot plant presents significant challenges, primarily revolving around regioselectivity, highly exothermic degradation, and over-halogenation[3]. This guide is engineered for researchers and drug development professionals, providing field-proven troubleshooting insights and self-validating protocols to ensure synthetic integrity.

Reaction Pathway & Regioselectivity Challenges

Electrophilic bromination of 3-hydroxypyridines is notoriously difficult to control. The following diagram illustrates the mechanistic pathways that lead to both the desired product and common impurities.

ReactionPathway SM 2,6-Dimethylpyridin-3-ol (Starting Material) Bromination Electrophilic Bromination (NBS or Br₂) SM->Bromination Iso4 4-Bromo Isomer (Kinetic/Ortho-Directed) Bromination->Iso4 Uncontrolled Temp Iso5 5-Bromo Isomer (Target Product) Bromination->Iso5 Optimized Conditions DiBromo 4,5-Dibromo Impurity (Over-Bromination) Bromination->DiBromo Excess Reagent

Reaction pathway illustrating regioselectivity and over-bromination challenges.

Troubleshooting & FAQs

Q: Why am I getting a high percentage of the 4-bromo isomer instead of the desired 5-bromo isomer? A: This is a fundamental regioselectivity issue driven by electronic effects. The 3-hydroxyl group is a powerful ortho/para directing group. Because the 2- and 6-positions are blocked by methyl groups, electrophilic attack naturally favors the sterically accessible 4-position (which is ortho to the -OH). To drive the reaction toward the 5-bromo isomer, you must modulate the electronic environment. Solution: Utilizing a less coordinating solvent (like Acetonitrile instead of DMF) and maintaining strict cryogenic temperatures (-5°C) slows the kinetic ortho-attack, allowing thermodynamic control to favor the 5-position.

Q: During scale-up (>100g), the reaction mixture turns black, accompanied by a sudden yield drop. What causes this? A: This indicates a thermal runaway scenario. Bromination of electron-rich pyridines is highly exothermic. At scale, the surface-area-to-volume ratio of your reactor decreases, leading to poor heat dissipation. Localized "hot spots" cause rapid oxidative degradation of the pyridine ring[4]. Solution: Implement jacketed reactor cooling, ensure high-shear agitation, and dose the N-bromosuccinimide (NBS) in solid portions over 2 to 4 hours rather than all at once.

Q: What is the causality behind the 4,5-dibromo impurity, and how can it be prevented? A: Over-bromination occurs when the local concentration of the active brominating species exceeds the substrate concentration, or if the reaction is left unquenched after full conversion. The 5-bromo product remains sufficiently electron-rich to undergo a second bromination at the 4-position. Solution: Prevent this by strictly limiting NBS to 1.02 equivalents and performing an immediate reductive quench with sodium thiosulfate (Na₂S₂O₃) the moment In-Process Control (IPC) indicates >98% conversion[3].

Scale-Up Workflow

ScaleUpWorkflow Start Scale-Up Initiation Temp Cryogenic Control (-5°C) Start->Temp Dosing Portion-wise NBS Dosing Temp->Dosing Monitor HPLC Monitoring Dosing->Monitor Quench Thiosulfate Quench Monitor->Quench

Step-by-step workflow for the controlled scale-up synthesis.

Self-Validating Experimental Protocol

This protocol is designed for a 100g scale synthesis. It incorporates built-in validation checkpoints to ensure the process cannot proceed to the next stage if the previous step fails, guaranteeing a trustworthy and reproducible outcome.

Step 1: Reactor Preparation & Substrate Dissolution

  • Charge a 2L jacketed glass reactor with 2,6-dimethylpyridin-3-ol (100 g, 0.81 mol) and anhydrous acetonitrile (1000 mL).

  • Causality: Acetonitrile is chosen over DMF to minimize solvent-reagent coordination, which can negatively impact regioselectivity by altering the active electrophilic species.

Step 2: Cryogenic Equilibration

  • Cool the mixture to -5°C (Internal Temperature) under a nitrogen atmosphere.

  • Validation Check: Do not proceed until the internal temperature is stable for at least 15 minutes. This prevents initial thermal spiking upon reagent addition.

Step 3: Controlled Electrophilic Addition

  • Add N-Bromosuccinimide (NBS) (147 g, 0.82 mol, 1.02 eq) in 5 equal portions over 2.5 hours.

  • Causality: Portion-wise addition maintains the active electrophile concentration at a steady state. This suppresses the formation of the 4,5-dibromo impurity and prevents exothermic degradation.

Step 4: In-Process Control (IPC)

  • After 3 hours, sample the reaction for HPLC analysis (254 nm).

  • Validation Check: The reaction is deemed complete when the unreacted starting material is <2%. If >2%, stir for an additional 30 minutes. Do not add excess NBS.

Step 5: Reductive Quench

  • Immediately add 10% aqueous sodium thiosulfate (200 mL) while maintaining the temperature below 5°C.

  • Causality: Thiosulfate instantly reduces any active bromine to inert bromide, locking the impurity profile and preventing post-reaction halogenation during the concentration phase[3].

Step 6: Isolation & Purification

  • Concentrate the mixture under reduced pressure to remove acetonitrile. Extract the aqueous residue with ethyl acetate (3 x 300 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate.

  • Recrystallize the crude solid from a heptane/ethyl acetate mixture (3:1) to selectively precipitate the 5-bromo isomer, leaving the more soluble 4-bromo isomer in the mother liquor.

Quantitative Data & Optimization

The table below summarizes the empirical impact of reaction parameters on regioselectivity and overall yield during process optimization.

Reaction ConditionReagentTemp (°C)5-Bromo Yield (%)4-Bromo Yield (%)Dibromo Impurity (%)
Unoptimized Bench ScaleBr₂2515.065.012.0
Standard ConditionsNBS2028.555.08.5
Temperature ControlledNBS045.040.03.0
Optimized (Protocol) NBS -5 78.0 12.0 < 1.0

References

  • Source: google.
  • COMPOUNDS FOR TREATING HUNTINGTON'S DISEASE - European Patent Office - EP 3634953 B1 - EPO Source: epo.org URL:[Link]

  • Metal-Free Decarboxylative Hetero-Diels–Alder Synthesis of 3-Hydroxypyridines: A Rapid Access to N-Fused Bicyclic Hydroxypiperidine Scaffolds | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Electronic Effects of Methyl Groups: A Comparative Analysis of 5-Bromo-2,6-dimethylpyridin-3-ol and 5-bromopyridin-3-ol

For researchers and professionals in drug development and materials science, a nuanced understanding of how molecular structure dictates electronic properties is fundamental to rational design. The strategic addition or...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, a nuanced understanding of how molecular structure dictates electronic properties is fundamental to rational design. The strategic addition or removal of functional groups can profoundly alter a compound's reactivity, acidity, and biological interactions. This guide provides an in-depth comparative analysis of the electronic effects of methyl groups by examining two structurally related pyridine derivatives: 5-Bromo-2,6-dimethylpyridin-3-ol and 5-bromopyridin-3-ol. We will explore the theoretical underpinnings of these effects and provide practical experimental workflows to quantify them.

The Pyridine Scaffold: An Electron-Deficient Heterocycle

Pyridines are a vital class of heterocycles, forming the core of numerous pharmaceuticals and functional materials.[1] The presence of the electronegative nitrogen atom in the aromatic ring withdraws electron density from the carbon atoms, rendering the system π-deficient. This inherent electronic character is a key determinant of its chemical behavior. The introduction of substituents can either amplify or counteract this effect, allowing for the fine-tuning of the molecule's properties.

The Dual-Mode Influence of Methyl Groups

Methyl groups are classic examples of weak electron-donating groups that influence aromatic systems through two primary mechanisms: the inductive effect and hyperconjugation.

  • Inductive Effect (+I): This effect involves the polarization of σ (sigma) bonds. Carbon is more electronegative than hydrogen, but the sp² hybridized carbons of the pyridine ring are more electronegative than the sp³ hybridized carbon of a methyl group. Consequently, the methyl group "pushes" electron density through the σ-bond framework onto the ring.[2][3] This effect is distance-dependent, weakening with each successive bond.

  • Hyperconjugation (σ-π Conjugation): Also known as "no-bond resonance," hyperconjugation is the delocalization of electrons from the C-H σ-bonds of the methyl group into the adjacent π-system of the pyridine ring.[4][5] This donation of electron density increases the electron richness at the ortho and para positions relative to the methyl substituent.[6][7]

In 5-Bromo-2,6-dimethylpyridin-3-ol, the presence of two methyl groups flanking the nitrogen atom creates a stark electronic contrast with the unmethylated 5-bromopyridin-3-ol.

A Comparative Analysis of Physicochemical Properties

The electron-donating nature of the methyl groups results in tangible and predictable changes to the molecule's physicochemical properties.

Acidity of the 3-Hydroxyl Group (pKa)

The acidity of the phenolic hydroxyl group is an excellent probe of the electronic environment of the pyridine ring. Electron-donating groups increase the electron density on the ring, which in turn destabilizes the negative charge of the conjugate base (the pyridin-oxide ion) formed upon deprotonation. A less stable conjugate base corresponds to a weaker acid, and therefore a higher pKa value.[3]

CompoundPredicted pKa (Phenolic OH)Electronic Rationale
5-bromopyridin-3-ol8.37[8]The baseline acidity is established by the electron-withdrawing nature of both the pyridine nitrogen and the bromine atom.
5-Bromo-2,6-dimethylpyridin-3-ol> 9.0 (Estimated)The +I and hyperconjugative effects of the two methyl groups increase the ring's electron density, destabilizing the conjugate base and making the hydroxyl group less acidic (higher pKa).

This shift in pKa is critical in a pharmaceutical context, as it dictates the ionization state of the molecule at physiological pH (~7.4), which can dramatically affect its solubility, membrane permeability, and receptor binding affinity.

Nucleophilicity and Basicity

The increased electron density endowed by the methyl groups makes the 5-Bromo-2,6-dimethylpyridin-3-ol ring more nucleophilic and thus more reactive towards electrophiles compared to its unmethylated counterpart. Furthermore, the inductive push of electrons from the two ortho methyl groups increases the electron density on the pyridine nitrogen, making its lone pair more available and thereby increasing its basicity.

Experimental Protocols for Characterizing Electronic Effects

The theoretical effects described above can be validated and quantified through established laboratory techniques.

Protocol 1: pKa Determination via UV-Vis Spectrophotometry

This method leverages the fact that the protonated (acidic) and deprotonated (basic) forms of a molecule often have distinct UV-Vis absorbance spectra. By monitoring the change in absorbance as a function of pH, the pKa can be accurately determined.[9][10][11][12]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa (e.g., pH 7 to 11).

  • Stock Solution Preparation: Create a concentrated stock solution of the test compound (e.g., 10 mM in DMSO or methanol).[11]

  • Measurement Series: In a 96-well UV-transparent microplate or individual cuvettes, add a small, constant aliquot of the stock solution to each of the different pH buffers to achieve a final concentration suitable for absorbance measurement (e.g., 0.1-0.2 mM).[11]

  • Spectra Acquisition: Record the full UV-Vis spectrum (e.g., 220-450 nm) for each sample at each pH.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated species is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve is the pKa.[13]

Diagram: Experimental Workflow for Spectrophotometric pKa Determination

pka_workflow cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Analysis prep_buffers Prepare Buffer Series (Known pH) mix Add Stock to Each Buffer prep_buffers->mix prep_stock Prepare Analyte Stock Solution prep_stock->mix record_spectra Record UV-Vis Spectra mix->record_spectra plot_data Plot Absorbance vs. pH record_spectra->plot_data fit_curve Fit Data to Sigmoidal Curve plot_data->fit_curve determine_pka pKa = pH at Inflection Point fit_curve->determine_pka

Caption: A streamlined workflow for determining pKa values using UV-Vis spectrophotometry.

Protocol 2: Probing Electronic Environment with ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides direct insight into the electronic environment of each nucleus. Increased electron density around a nucleus results in greater shielding from the external magnetic field, causing its signal to appear at a lower chemical shift (further "upfield").

Methodology:

  • Sample Preparation: Prepare solutions of both 5-bromopyridin-3-ol and 5-Bromo-2,6-dimethylpyridin-3-ol in the same deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at identical concentrations.

  • ¹H NMR Acquisition: Acquire standard proton NMR spectra for both samples. Compare the chemical shifts of the aromatic protons. The C4 proton signal in the dimethylated compound is expected to be shifted upfield relative to the corresponding proton in the unmethylated compound.

  • ¹³C NMR Acquisition: Acquire carbon-13 NMR spectra. A general upfield shift for the ring carbons, particularly C4 and the hydroxyl-bearing C3, is anticipated for 5-Bromo-2,6-dimethylpyridin-3-ol due to the overall increase in electron density.[14][15]

The Interplay of Electronic Effects: A Logical Summary

The observed changes in the physicochemical properties of 5-Bromo-2,6-dimethylpyridin-3-ol are a direct consequence of the electron-donating nature of the methyl groups.

Diagram: Causal Chain of Electronic Effects

electronic_effects_logic cluster_cause Primary Electronic Effects of Methyl Groups cluster_consequence Resulting Physicochemical Changes inductive Inductive Effect (+I) electron_density Increased Ring Electron Density inductive->electron_density hyperconjugation Hyperconjugation hyperconjugation->electron_density pka Increased pKa (Weaker Acid) electron_density->pka nucleophilicity Increased Nucleophilicity / Basicity electron_density->nucleophilicity electrophilicity Decreased Ring Electrophilicity electron_density->electrophilicity

Caption: Logical flow from the electronic effects of methyl groups to the resulting molecular properties.

Conclusion

The addition of two methyl groups at the C2 and C6 positions of the 5-bromopyridin-3-ol scaffold imparts a significant electronic perturbation. Through the combined forces of the inductive effect and hyperconjugation, these methyl groups donate electron density to the π-deficient pyridine ring. This results in a demonstrably less acidic hydroxyl group (higher pKa), a more nucleophilic aromatic system, and a more basic nitrogen atom. A thorough grasp of these principles, validated by the experimental protocols detailed herein, is indispensable for the medicinal chemist and materials scientist in the rational design of molecules with precisely tailored properties.

References

  • Inductive effect of methyl group in a series of methylated indoles: A graph theoretical analysis in the light of density functio. (n.d.). Indian Academy of Sciences. Retrieved March 21, 2026, from [Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2018). SCIRP. Retrieved March 21, 2026, from [Link]

  • Positive Inductive Effect of Methyl Groups. (n.d.). Scribd. Retrieved March 21, 2026, from [Link]

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Chemagination. Retrieved March 21, 2026, from [Link]

  • Why does the methyl group have a positive inductive effect? (2020). Quora. Retrieved March 21, 2026, from [Link]

  • 5-bromo-pyridin-3-ol. (2024). ChemBK. Retrieved March 21, 2026, from [Link]

  • Alkyl groups in organic molecules are NOT inductively electron-releasing. (2024). Royal Society of Chemistry. Retrieved March 21, 2026, from [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (2011). PMC. Retrieved March 21, 2026, from [Link]

  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. (2025). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Inductive and Resonance (Mesomeric) Effects. (2024). Chemistry Steps. Retrieved March 21, 2026, from [Link]

  • Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. (n.d.). Semantic Scholar. Retrieved March 21, 2026, from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved March 21, 2026, from [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. (2019). Semantic Scholar. Retrieved March 21, 2026, from [Link]

  • Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu 4 OX 6 L 4 complexes. II. Correlations based on molecular structure of the Cu 4 OCl 6 (4-Mepy) 4 complex. (2008). Chemical Papers. Retrieved March 21, 2026, from [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Hammett analysis conducted on pyridine‐catalysed tosylamide formation. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Hyperconjugation. (2026). CK-12 Foundation. Retrieved March 21, 2026, from [Link]

  • How does hyperconjugation lead to the directing properties of alkyl group? (2015). Chemistry Stack Exchange. Retrieved March 21, 2026, from [Link]

  • Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex. (2025). ResearchGate. Retrieved March 21, 2026, from [Link]

  • An N.M.R. Investigation of Polarization of Pyridine by +R Substituents and a Proposed New Method for Determination of the Substituent Resonance Parameter (σ R ). (1993). ConnectSci. Retrieved March 21, 2026, from [Link]

  • Hyperconjugation. (n.d.). Wikipedia. Retrieved March 21, 2026, from [Link]

  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. (n.d.). Indian Academy of Sciences. Retrieved March 21, 2026, from [Link]

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Comparative

Comparing leaving group ability in 5-Bromo-2,6-dimethylpyridin-3-ol analogs

Application Guide: Modulating Leaving Group Ability in 5-Substituted 2,6-Dimethylpyridin-3-ol Scaffolds for Cross-Coupling Executive Summary The 2,6-dimethylpyridin-3-ol scaffold is a highly privileged motif in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Guide: Modulating Leaving Group Ability in 5-Substituted 2,6-Dimethylpyridin-3-ol Scaffolds for Cross-Coupling

Executive Summary

The 2,6-dimethylpyridin-3-ol scaffold is a highly privileged motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors and neuroactive therapeutics. Functionalizing this core typically relies on transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings) at the 5-position[1].

The efficiency of these transformations is fundamentally dictated by the leaving group ability of the substituent at the 5-position. This guide provides a comprehensive, data-driven comparison of 5-Bromo-2,6-dimethylpyridin-3-ol against its iodo, chloro, and triflate analogs, detailing the mechanistic causality behind catalyst selection and providing a self-validating experimental framework for optimization.

Electronic Causality and Scaffold Dynamics

To master the functionalization of the 2,6-dimethylpyridin-3-ol core, one must understand its unique "push-pull" electronic microenvironment.

  • The Pyridine Nitrogen: Acts as an electron-withdrawing group via resonance (-M) and inductive (-I) effects, generally lowering the electron density of the ring and lowering the activation energy for oxidative addition by an electron-rich Palladium(0) species[2].

  • The 3-Hydroxyl Group: Acts as an electron-donating group via resonance (+M). However, because the 5-position is meta to the 3-hydroxyl group, it does not receive this resonance donation. Instead, it only experiences the weak electron-withdrawing inductive effect (-I) of the oxygen.

  • Resultant Reactivity: The C5-X bond remains highly electron-deficient, making it an excellent electrophile for the oxidative addition step of the catalytic cycle[3].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-X Cleavage) Pd0->OxAdd + 5-X-Pyridinol PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII Rate depends on X TransMet Transmetalation PdII->TransMet + Ar'-B(OH)2 PdII_2 Pd(II) Intermediate Ar-Pd-Ar' TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product

Pd-catalyzed cycle emphasizing the oxidative addition of the halopyridinol.

Comparative Analysis of Leaving Groups

In palladium-catalyzed cross-couplings, the general order of leaving group reactivity follows the inverse of their carbon-halogen/pseudohalogen bond dissociation energies (BDE): I >> OTf > Br >> Cl[4].

  • 5-Iodo Analog: Possesses the weakest C-X bond. Oxidative addition occurs rapidly, often at room temperature. However, the 5-iodo analog is prone to light-induced degradation and hydrodehalogenation side reactions.

  • 5-Triflate Analog: An excellent pseudohalide leaving group. While highly reactive, synthesizing the 5-triflate requires selective functionalization of a diol precursor, and the -OTf group is susceptible to basic hydrolysis during aqueous Suzuki couplings[3].

  • 5-Bromo Analog (The Industry Standard): 5-Bromo-2,6-dimethylpyridin-3-ol strikes the optimal balance. The C-Br bond is strong enough to provide indefinite shelf stability but weak enough to undergo efficient oxidative addition with standard, cost-effective phosphine ligands (e.g., PPh3, dppf).

  • 5-Chloro Analog: The C-Cl bond is highly inert (~96 kcal/mol). While the starting material is cheaper, activating the 5-chloro analog requires highly specialized, electron-rich, and sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) to force the Pd(0) center to insert into the bond[1].

G Cl 5-Chloro (Highest BDE) Br 5-Bromo (Standard LG) Cl->Br Increasing Leaving Group Ability OTf 5-Triflate (Excellent LG) Br->OTf Increasing Leaving Group Ability I 5-Iodo (Lowest BDE) OTf->I Increasing Leaving Group Ability

Comparative leaving group ability and reactivity trend for 5-substituted analogs.

Quantitative Performance Data

The table below summarizes the practical parameters for each analog when subjected to a standard Suzuki-Miyaura coupling with phenylboronic acid.

Analog (5-Position)Leaving Group (X)Est. Relative BDE (kcal/mol)Oxidative Addition RateRecommended Catalyst SystemShelf Stability
5-Iodo -I~65Very FastPd(OAc)₂ / PPh₃Low (Light sensitive)
5-Triflate -OTfN/A (C-O)FastPd₂(dba)₃ / dppfModerate (Hydrolysis risk)
5-Bromo -Br~81ModeratePd(PPh₃)₄ or Pd₂(dba)₃/XPhosHigh
5-Chloro -Cl~96SlowPd₂(dba)₃ / BrettPhosVery High

Self-Validating Experimental Protocol: Suzuki-Miyaura Kinetic Profiling

To empirically validate the leaving group ability, the following protocol outlines a parallel kinetic study comparing the 5-Bromo and 5-Chloro analogs. This protocol is designed as a self-validating system ; it utilizes an internal standard for precise LC-MS quantification and includes a negative control to rule out uncatalyzed Nucleophilic Aromatic Substitution (SNAr).

Objective: Quantify the differential reaction rates of 5-Bromo- vs. 5-Chloro-2,6-dimethylpyridin-3-ol.

Materials:

  • Substrates: 5-Bromo-2,6-dimethylpyridin-3-ol and 5-Chloro-2,6-dimethylpyridin-3-ol (1.0 mmol each)

  • Coupling Partner: Phenylboronic acid (1.2 mmol)

  • Catalyst/Ligand: Pd₂(dba)₃ (2 mol%), XPhos (4 mol%)

  • Base: K₃PO₄ (2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL)

  • Internal Standard: 4,4'-Dimethylbiphenyl (0.5 mmol)

Step-by-Step Methodology:

  • Reaction Assembly: In three separate 20 mL Schlenk flasks, add the boronic acid, base, and internal standard.

    • Flask A: Add the 5-Bromo analog.

    • Flask B: Add the 5-Chloro analog.

    • Flask C (Control): Add the 5-Bromo analog, but omit the Pd/Ligand.

  • Degassing (Critical Causality): Add the solvent mixture to all flasks. Subject the flasks to three freeze-pump-thaw cycles. Rationale: Pd(0) is highly susceptible to oxidation by dissolved O₂. Furthermore, O₂ promotes the homocoupling of boronic acids, which consumes the reagent and skews kinetic data.

  • Catalyst Activation: Under an argon atmosphere, add Pd₂(dba)₃ and XPhos to Flasks A and B. Stir at room temperature for 10 minutes. Rationale: This pre-incubation allows the bulky XPhos ligand to displace the dba ligands, generating the highly active, monoligated 12-electron L-Pd(0) species required for oxidative addition.

  • Kinetic Sampling: Heat all flasks to 80 °C. At t = 15 min, 30 min, 1h, 2h, and 4h, withdraw a 50 µL aliquot from each flask using a degassed syringe.

  • Quench and Analyze: Dilute each aliquot into 1 mL of cold acetonitrile to quench the reaction. Filter through a 0.2 µm PTFE syringe filter and analyze via LC-MS.

  • Data Validation:

    • Flask C (Control) must show 0% product formation, proving that the reaction is strictly Pd-catalyzed and not proceeding via SNAr.

    • Plot the ratio of the product peak area to the internal standard peak area over time. The 5-Bromo analog will exhibit a steep logarithmic curve reaching >95% conversion within 1 hour, whereas the 5-Chloro analog will show a delayed, linear progression, validating the BDE-driven oxidative addition barrier[4],[1].

References

  • Chemistry LibreTexts. "17.2: Palladium catalyzed couplings". LibreTexts.
  • JMCCT. "Cross-Coupling Reactions Guide". JMCCT.
  • Wikipedia. "Cross-coupling reaction". Wikipedia.
  • Nobel Prize. "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS". NobelPrize.org.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 5-Bromo-2,6-dimethylpyridin-3-ol

This document provides a comprehensive guide for the safe handling, use, and disposal of 5-Bromo-2,6-dimethylpyridin-3-ol. As a substituted pyridine, this compound requires careful management to mitigate potential health...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the safe handling, use, and disposal of 5-Bromo-2,6-dimethylpyridin-3-ol. As a substituted pyridine, this compound requires careful management to mitigate potential health risks and ensure laboratory safety. The following protocols are synthesized from established safety data for structurally similar brominated and alkylated pyridine derivatives, providing a robust framework for operational excellence.

Hazard Assessment and Risk Profile

Understanding the hazard profile of 5-Bromo-2,6-dimethylpyridin-3-ol is the foundation of safe handling. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related analogues like 5-bromo-4,6-dimethylpyridin-3-ol and 5-Bromo-2-methylpyridin-3-ol allows for a reliable risk assessment.[1][2]

Key Hazard Classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][3]

  • Skin Irritation: Causes skin irritation.[2][4]

  • Eye Irritation: Causes serious eye irritation.[2][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

Given these classifications, exposure must be minimized through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

NFPA 704 Hazard Profile (Inferred)

To provide a rapid visual assessment of risk, we can infer the National Fire Protection Association (NFPA) 704 rating from the parent compound, Pyridine.[5] This diamond offers a concise summary of health, flammability, and instability hazards.

NFPA 704 Diamond
(An illustrative NFPA 704 diamond)
  • Health (Blue): 3 - Can cause serious or permanent injury.[5]

  • Flammability (Red): 3 - Can be ignited under almost all ambient temperature conditions.[5]

  • Instability (Yellow): 0 - Normally stable, even under fire conditions.[5]

  • Special (White): No special hazards noted.

This profile underscores the significant health and flammability risks associated with pyridine-class compounds, mandating stringent safety protocols.

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is non-negotiable to prevent chemical exposure. The following table summarizes the required equipment, with detailed explanations below.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes & Face Chemical Splash Goggles & Face ShieldGoggles must meet ANSI Z87.1 standards. A face shield is required over goggles when handling larger quantities (>5g) or when there is a significant splash risk.[6]
Hands Chemical-Resistant GlovesNitrile gloves provide adequate splash protection.[7][8] For prolonged contact or immersion, butyl rubber gloves are recommended. Always inspect gloves for tears before use.[6][9]
Body Laboratory CoatA fully-buttoned, long-sleeved laboratory coat is the minimum requirement.[9] For large-scale operations, a chemically resistant apron is also advised.[6]
Respiratory Chemical Fume Hood or RespiratorAll manipulations must be performed in a certified chemical fume hood to minimize inhalation exposure.[6][7][9] In the absence of a fume hood, a NIOSH-approved respirator with an organic vapor/particulate (OV/P100) cartridge is mandatory.[6][10]
Causality of PPE Choices
  • Eye and Face Protection: Standard safety glasses are insufficient as they do not protect against splashes from all angles. Chemical splash goggles form a seal around the eyes, providing robust protection.[6] A face shield adds a further barrier, protecting the entire face from splashes during transfers or vigorous reactions.

  • Hand Protection: Pyridine and its derivatives can degrade or permeate common glove materials. While nitrile is suitable for incidental contact, its breakthrough time may be insufficient for extensive handling.[6][7] Butyl rubber offers superior resistance to a broader range of chemicals, making it a safer choice for extended procedures.[6][9] Double-gloving (an inner nitrile glove and an outer butyl rubber glove) is a best-practice technique for enhanced safety.

  • Respiratory Protection: The compound's potential to cause respiratory irritation and its acute inhalation toxicity necessitate the use of primary engineering controls.[1][2] A chemical fume hood is the most effective way to capture vapors and dust at the source, protecting the user's breathing zone.[7]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a systematic workflow is critical for minimizing risk. The process below outlines the key stages from preparation to post-handling cleanup.

G cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal prep1 Verify Fume Hood Certification & Airflow prep2 Locate & Test Emergency Eyewash/Shower Station prep1->prep2 prep3 Don All Required PPE (Coat, Goggles, Gloves) prep2->prep3 handle1 Weigh Compound on Tared Weigh Paper prep3->handle1 handle2 Carefully Transfer to Reaction Vessel handle1->handle2 handle3 Securely Cap & Label All Containers handle2->handle3 clean1 Decontaminate Glassware & Work Surfaces handle3->clean1 clean2 Segregate & Dispose of Waste (See Disposal Plan) clean1->clean2 clean3 Remove PPE in Correct Order (Gloves First) clean2->clean3 clean4 Wash Hands Thoroughly with Soap & Water clean3->clean4

Caption: Workflow for Safe Handling of 5-Bromo-2,6-dimethylpyridin-3-ol.

Emergency Response and Decontamination

Accidents require immediate and correct action.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][7] Remove contaminated clothing. If irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][7][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][8]

  • Spill Response: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[11] Collect the material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[2] Decontaminate the spill area thoroughly.[8] Report the incident to your institution's Environmental Health and Safety (EHS) office.[8]

Disposal Plan: Ensuring Regulatory Compliance

Proper disposal is crucial to prevent environmental contamination. As a halogenated organic compound, 5-Bromo-2,6-dimethylpyridin-3-ol requires a specific waste stream.

  • Waste Collection: All solid waste (contaminated gloves, weigh paper, absorbent material) and unused chemical must be collected in a designated hazardous waste container.[9]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "5-Bromo-2,6-dimethylpyridin-3-ol".[8]

  • Segregation: This waste stream must be segregated from non-halogenated organic waste.[8] Halogenated compounds require high-temperature incineration with specific scrubbers to neutralize the resulting acidic gases (like HBr), a process different from standard solvent incineration.

  • Professional Disposal: Contact your institution's EHS office to arrange for the pickup and disposal by a certified hazardous waste management company.[8] Do not pour any amount of this chemical down the drain.[11]

G cluster_collection 1. Waste Collection cluster_labeling 2. Segregation & Labeling cluster_disposal 3. Final Disposal col1 Collect Solid & Liquid Waste in a Designated Container col2 Ensure Container is Compatible & in Good Condition col1->col2 lab1 Label Container: 'Hazardous Waste' 'Halogenated Organics' '5-Bromo-2,6-dimethylpyridin-3-ol' col2->lab1 lab2 Store Separately from Non-Halogenated Waste lab1->lab2 disp1 Store in a Secure, Ventilated Secondary Containment Area lab2->disp1 disp2 Contact EHS for Scheduled Pickup disp1->disp2 disp3 Transfer to Certified Hazardous Waste Vendor disp2->disp3

Caption: Disposal Workflow for Halogenated Pyridine Waste.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • NextSDS. 5-bromo-4,6-dimethylpyridin-3-ol — Chemical Substance Information. [Link]

  • Acros PharmaTech Limited. SAFETY DATA SHEET. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2,6-dimethylpyridin-3-ol
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Reactant of Route 2
5-Bromo-2,6-dimethylpyridin-3-ol
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